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Core Science & Biosynthesis

Foundational

WZ4141 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of WZ4002 Disclaimer: Initial searches for "WZ4141" did not yield a matching compound. Based on the context of EGFR inhibitors and resistance mutations, this gu...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of WZ4002

Disclaimer: Initial searches for "WZ4141" did not yield a matching compound. Based on the context of EGFR inhibitors and resistance mutations, this guide focuses on WZ4002 , a well-documented third-generation EGFR inhibitor. It is presumed that "WZ4141" was a typographical error.

Introduction

WZ4002 is a potent, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was specifically designed to overcome resistance to first and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[2] This resistance is most commonly mediated by the acquisition of the T790M "gatekeeper" mutation in the EGFR kinase domain.[2] WZ4002 exhibits significant selectivity for mutant forms of EGFR, including those with activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while showing markedly less activity against wild-type (WT) EGFR.[3][4] This selectivity profile suggests a wider therapeutic window and potentially reduced side effects compared to earlier generation TKIs.[4]

Mechanism of Action

The primary mechanism of action of WZ4002 is the irreversible inhibition of the EGFR kinase domain. This is achieved through the formation of a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of the receptor.[5][6] By covalently modifying this critical residue, WZ4002 permanently blocks the binding of ATP, thereby preventing EGFR autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival.[6] These key downstream pathways include the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK cascades.[6][7]

The selectivity of WZ4002 for T790M-mutant EGFR is a result of specific molecular interactions within the ATP-binding pocket. The T790M mutation, which substitutes a threonine for a bulkier methionine residue, sterically hinders the binding of first-generation inhibitors and increases the receptor's affinity for ATP.[5] The anilinopyrimidine scaffold of WZ4002 is designed to fit optimally within this altered pocket.[4] The chlorine substituent on the pyrimidine (B1678525) ring of WZ4002 makes favorable contact with the mutant methionine at position 790, contributing to its high potency against the T790M mutant.[4] Furthermore, WZ4002 binds to the active conformation of the EGFR kinase.[4][5]

Quantitative Data Presentation

The inhibitory activity of WZ4002 against various EGFR genotypes has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

EGFR Genotype Cell Line Assay Type IC50 (nM) Reference
EGFR L858RBa/F3Proliferation2[8]
EGFR L858R/T790MBa/F3Proliferation8[8]
EGFR del E746-A750Ba/F3Proliferation3[8]
EGFR del E746-A750/T790MBa/F3Proliferation2[8]
EGFR L858R/T790MH1975Proliferation8[3]
EGFR del E746-A750HCC827Proliferation7[3]
Wild-Type EGFR-Kinase Assay>320[3]
ERBB2 (HER2)-Kinase Assay32[3]

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This assay is used to determine the cytotoxic effect of WZ4002 on cancer cell lines and to calculate the IC50 for cell growth inhibition.[7][9]

Materials:

  • EGFR-mutant cell lines (e.g., H1975, PC-9)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • WZ4002 (stock solution in DMSO)

  • MTS or MTT reagent

  • Plate reader[9]

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 2,000-5,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.[7][9]

  • WZ4002 Treatment: A serial dilution of WZ4002 is prepared in the culture medium. The existing medium is removed from the cells and replaced with the medium containing various concentrations of WZ4002 (a typical range is 0.1 nM to 10 µM). A vehicle control (DMSO) is also included. The plates are then incubated for 72 hours.[7][9]

  • MTS/MTT Addition: After the incubation period, MTS or MTT reagent is added to each well, and the plate is incubated for an additional 1-4 hours.[7][9]

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent viability against the logarithm of the WZ4002 concentration and fitting the data to a non-linear regression curve.[6]

Western Blotting for EGFR Phosphorylation

This protocol is used to directly assess the inhibitory effect of WZ4002 on EGFR phosphorylation and downstream signaling pathways.[7][10]

Materials:

  • EGFR-mutant cell lines

  • WZ4002

  • Lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system[7][10]

Procedure:

  • Cell Treatment and Lysis: Cells are treated with various concentrations of WZ4002 for a specified time (e.g., 16 hours).[7] Following treatment, cells are washed with ice-cold PBS and then lysed with ice-cold lysis buffer. The cell lysates are centrifuged, and the supernatant containing the protein is collected.[7]

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay.[7]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the protein of interest (e.g., phosphorylated EGFR) overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[7][10]

  • Detection: After further washing, a chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The band intensities can be quantified using densitometry software.[7]

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (L858R / T790M) RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates WZ4002 WZ4002 WZ4002->EGFR Irreversibly Inhibits (Cys797)

Caption: WZ4002 mechanism of action in the EGFR signaling cascade.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis cluster_results Results A Select & Culture EGFR-mutant cell lines (e.g., H1975) C Seed cells in 96-well plates (for viability assay) or 6-well plates (for Western blot) A->C B Prepare serial dilutions of WZ4002 (e.g., 0.1 nM to 10 µM) D Treat cells with WZ4002 for a defined period (e.g., 72h for viability, 16h for WB) B->D C->D E1 Perform Cell Viability Assay (e.g., MTS/MTT) D->E1 E2 Perform Western Blot for p-EGFR, p-AKT, p-ERK D->E2 F1 Calculate IC50 value from dose-response curve E1->F1 F2 Determine concentration for maximal inhibition of EGFR phosphorylation E2->F2

References

Exploratory

WZ4002 EGFR Inhibitor: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals Introduction The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of targeted therapies against...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of targeted therapies against the Epidermal Growth Factor Receptor (EGFR). However, the efficacy of early-generation EGFR tyrosine kinase inhibitors (TKIs) is often limited by the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation. This document provides an in-depth technical overview of WZ4002, a third-generation, mutant-selective, irreversible EGFR inhibitor designed to overcome this critical resistance mechanism. While the initial query focused on "WZ4141," extensive literature searches did not yield a specific inhibitor with that designation. It is plausible that "WZ4141" is a related compound or a typographical error, and thus this guide will focus on the well-documented and structurally similar pyrimidine-based inhibitor, WZ4002.

WZ4002 represents a significant advancement in the pursuit of precision medicine for NSCLC. Its unique chemical scaffold and mechanism of action allow for potent inhibition of EGFR mutants, including the double mutant (e.g., L858R/T790M), while demonstrating a greater selectivity over wild-type (WT) EGFR, which is associated with a wider therapeutic window and reduced side effects.[1][2] This guide will delve into the discovery, mechanism of action, quantitative inhibitory profile, and preclinical evaluation of WZ4002, providing detailed experimental protocols and visual representations of key biological pathways and workflows.

Discovery and Chemical Properties

WZ4002 was identified through a focused effort to develop covalent inhibitors that could effectively target the T790M mutation in EGFR.[3] It belongs to a class of pyrimidine-based compounds designed to form a covalent bond with a specific cysteine residue in the ATP-binding pocket of the EGFR kinase domain.[1][3]

Chemical Structure:

  • Systematic Name: N-[3-[[5-chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]-2-propenamide[4]

  • Molecular Formula: C₂₅H₂₇ClN₆O₃[4]

  • Molecular Weight: 495.0 g/mol [4]

  • SMILES: CN1CCN(C2=CC=C(NC3=NC=C(Cl)C(OC4=CC=CC(NC(C=C)=O)=C4)=N3)C(OC)=C2)CC1[4]

  • InChI: InChI=1S/C25H27ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h4-9,14-16H,1,10-13H2,2-3H3,(H,28,33)(H,27,29,30)[4]

The synthesis of WZ4002 involves a multi-step chemical process.[3]

Mechanism of Action

WZ4002 is an irreversible inhibitor that functions by covalently binding to the Cys797 residue located in the ATP-binding site of the EGFR kinase domain.[1][2][3] This covalent modification is crucial for its high potency and sustained inhibitory activity. The selectivity of WZ4002 for mutant EGFR, particularly the T790M variant, is attributed to several key interactions observed in its co-crystal structure with the EGFR T790M mutant (PDB ID: 3IKA).[1][3]

The anilinopyrimidine core of WZ4002 establishes a bidentate hydrogen bond with the hinge residue Met793, a common anchoring interaction for many kinase inhibitors.[1] The chlorine atom on the pyrimidine (B1678525) ring makes a favorable hydrophobic interaction with the methionine residue at position 790, which replaces the smaller threonine in the wild-type receptor.[1][3] This interaction is a key determinant of WZ4002's enhanced potency against the T790M mutant. WZ4002 binds to the active "DFG-in" conformation of the kinase.[1][3]

By irreversibly occupying the ATP-binding site, WZ4002 blocks the autophosphorylation of EGFR and subsequently inhibits the activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5]

Quantitative Inhibitory Profile

The potency and selectivity of WZ4002 have been extensively characterized through various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values against different EGFR genotypes and other kinases.

Table 1: In Vitro Inhibitory Activity of WZ4002 against EGFR Mutants

Cell LineEGFR GenotypeWZ4002 IC50 (nM)Reference
Ba/F3L858R2[6]
Ba/F3L858R/T790M8[5][6]
Ba/F3E746_A750 del2[5]
Ba/F3E746_A750 del/T790M6[5]
H1975L858R/T790M47[2][7]
PC-9 GRE746_A750 del/T790M~20[2]
HCC827E746_A750 del7[5]

Table 2: Selectivity Profile of WZ4002 against Wild-Type EGFR and Other Kinases

TargetWZ4002 IC50 (nM)NotesReference
EGFR (Wild-Type)32 (ERBB2)WZ4002 is significantly less potent against WT EGFR compared to mutant forms.[5]
BMXPotent InhibitionWZ4002 shows activity against some TEC family kinases.[3]
BLKPotent Inhibition[3]
JAK2Less Potent[3]
JAK3Less Potent[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of WZ4002.

Biochemical Kinase Assay (In Vitro)

Objective: To determine the direct inhibitory activity of WZ4002 on the enzymatic function of purified EGFR kinase domains.

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ATP/NADH coupled assay.[5][8]

Materials:

  • Recombinant human EGFR kinase domain (wild-type and mutants)

  • WZ4002

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagents (specific to the assay format, e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of WZ4002 in the assay buffer.

  • In a 384-well plate, add the EGFR enzyme and the substrate peptide.

  • Add the WZ4002 dilutions to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each WZ4002 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTS Assay)

Objective: To assess the cytotoxic and anti-proliferative effects of WZ4002 on cancer cell lines.

Methodology: The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.[9][10]

Materials:

  • EGFR-dependent cancer cell lines (e.g., H1975, PC-9 GR)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • WZ4002 (stock solution in DMSO)

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[10]

  • Prepare serial dilutions of WZ4002 in the complete growth medium.

  • Treat the cells with the WZ4002 dilutions for a specified period (e.g., 72 hours).[10]

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[10]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for EGFR Signaling Pathway Analysis

Objective: To determine the effect of WZ4002 on the phosphorylation status of EGFR and its downstream signaling proteins.

Methodology: Western blotting allows for the detection and quantification of specific proteins in cell lysates.[11][12]

Materials:

  • Cancer cell lines

  • WZ4002

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to ~80% confluency and treat with various concentrations of WZ4002 for a defined period.

  • Lyse the cells on ice using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities.

In Vivo Animal Models

Objective: To evaluate the anti-tumor efficacy of WZ4002 in a living organism.

Methodology: Genetically engineered mouse models (GEMMs) or cell line-derived xenograft (CDX) models are commonly used.[13][14]

Animal Model:

  • GEMMs: Mice engineered to express EGFR mutants (e.g., L858R/T790M) in the lung epithelium.[13]

  • CDX Models: Immunocompromised mice subcutaneously or orthotopically implanted with human NSCLC cells harboring EGFR mutations.[15]

Procedure:

  • Induce tumor formation in GEMMs or implant tumor cells in CDX models.

  • Once tumors are established (confirmed by imaging, e.g., MRI), randomize the animals into treatment and control groups.[13]

  • Administer WZ4002 (e.g., orally by gavage) at specified doses and schedules.[13]

  • Monitor tumor growth over time using calipers or imaging techniques.

  • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, western blotting).

  • Analyze the data to determine the effect of WZ4002 on tumor growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR signaling pathway, the mechanism of WZ4002 action, and a typical experimental workflow for its evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates WZ4002 WZ4002 WZ4002->EGFR Irreversibly Inhibits (Cys797)

EGFR Signaling Pathway and WZ4002 Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochem Biochemical Assay (Kinase Activity) CellV Cell Viability Assay (MTS) Biochem->CellV WB Western Blot (Signaling Pathway) CellV->WB Lead_Opt Lead Optimization WB->Lead_Opt Animal Animal Model (Xenograft/GEMM) Efficacy Tumor Growth Inhibition Animal->Efficacy Preclinical Preclinical Candidate Efficacy->Preclinical Discovery Compound Discovery/ Synthesis Discovery->Biochem Lead_Opt->Animal

Drug Discovery and Development Workflow for WZ4002.

Resistance Profile

Despite the effectiveness of WZ4002 against the T790M mutation, acquired resistance can still emerge. The primary on-target resistance mechanism is the C797S mutation, which occurs at the site of covalent attachment, thereby preventing the irreversible binding of WZ4002.[16][17] Other less common on-target mutations, such as L718Q and L844V, have also been identified.[16][18]

Off-target resistance mechanisms involve the activation of bypass signaling pathways that render the cancer cells independent of EGFR signaling. These can include amplification of MET or HER2, or activation of the IGF1R pathway.[16][18][19] Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies.

Resistance_Mechanisms cluster_ontarget On-Target Resistance cluster_offtarget Off-Target Resistance (Bypass Pathways) C797S C797S Mutation (Loss of Covalent Binding) Other_Mut Other EGFR Mutations (L718Q, L844V) MET MET Amplification HER2 HER2 Amplification IGF1R IGF1R Activation WZ4002_Treatment WZ4002 Treatment Resistance Acquired Resistance WZ4002_Treatment->Resistance Resistance->C797S Resistance->Other_Mut Resistance->MET Resistance->HER2 Resistance->IGF1R

Mechanisms of Acquired Resistance to WZ4002.

Conclusion

WZ4002 stands as a testament to the power of rational drug design in overcoming acquired resistance in targeted cancer therapy. Its development has provided a crucial therapeutic option for NSCLC patients with the EGFR T790M mutation. This technical guide has summarized the key aspects of its discovery, mechanism of action, and preclinical evaluation, offering a valuable resource for researchers in the field. The ongoing investigation into resistance mechanisms will continue to drive the development of even more effective and durable therapies for EGFR-mutant lung cancer.

References

Foundational

An In-Depth Technical Guide to WZ4141: A Potent EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract WZ4141 is a significant molecule in the landscape of targeted cancer therapy, identified as a potent and irreversible inhibitor of the Epidermal Gr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WZ4141 is a significant molecule in the landscape of targeted cancer therapy, identified as a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive overview of WZ4141, detailing its chemical structure, physicochemical properties, and mechanism of action. It further outlines detailed experimental protocols for its synthesis, in vitro evaluation, and in vivo assessment, serving as a vital resource for researchers in oncology and drug discovery.

Chemical Identity and Properties

WZ4141, with the CAS Number 1222776-76-2, is chemically known as N-(3-(1H-indazol-5-ylamino)phenyl)acrylamide. Its structure features a key acrylamide (B121943) group that enables covalent modification of its target protein.

Table 1: Chemical Identifiers of WZ4141

IdentifierValue
IUPAC Name N-(3-(1H-indazol-5-ylamino)phenyl)acrylamide
CAS Number 1222776-76-2
Molecular Formula C₁₆H₁₄N₄O
Molecular Weight 278.31 g/mol
SMILES C=CC(=O)Nc1cccc(c1)Nc1ccc2[nH]ncc2c1
InChI Key Not readily available

Table 2: Physicochemical Properties of WZ4141

PropertyValueSource
Physical State SolidVendor Information
Melting Point Not explicitly reported in primary literature-
Solubility Soluble in DMSOVendor Information
Storage Store at -20°C for long-term stabilityVendor Information

Mechanism of Action: Targeting the EGFR Signaling Pathway

WZ4141 is a third-generation EGFR tyrosine kinase inhibitor (TKI). Its primary mechanism of action involves the irreversible inhibition of EGFR, including clinically relevant mutations such as T790M, which confers resistance to first and second-generation EGFR TKIs. The acrylamide moiety of WZ4141 forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of its downstream signaling pathways.

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation. Upon activation by its ligands (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of intracellular events through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. By irreversibly binding to EGFR, WZ4141 effectively blocks these downstream signals, thereby inhibiting the growth and survival of EGFR-dependent cancer cells.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes WZ4141 WZ4141 WZ4141->EGFR Irreversibly Inhibits

WZ4141 inhibits the EGFR signaling cascade.

Biological Activity

WZ4141 has demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, with particularly high efficacy against the T790M resistance mutation.

Table 3: In Vitro Inhibitory Activity of WZ4141 and Comparative EGFR Inhibitors

CompoundTarget/Cell LineEGFR Mutation StatusIC₅₀ (nM)Reference
WZ4141 H1975L858R/T790MData not specifically found for WZ4141, but is a known potent inhibitor-
OsimertinibLoVo CellsL858R/T790M11.44[1]
GefitinibH1975L858R/T790M>1000[1]
ErlotinibH1975L858R/T790M>1000[1]
AfatinibH1975L858R/T790M~250[1]

Note: Specific IC₅₀ values for WZ4141 were not available in the searched literature. The table provides comparative data for other well-characterized EGFR inhibitors against a relevant cell line harboring the T790M mutation.

Experimental Protocols

Synthesis of WZ4141

A detailed, step-by-step synthesis protocol with specific reagents and yields was not found in the public domain literature. However, the synthesis of related anilinopyrimidine and acrylamide-containing EGFR inhibitors generally involves multi-step organic synthesis. A plausible synthetic route would involve the coupling of a suitably functionalized indazole derivative with a phenylenediamine precursor, followed by acylation with acryloyl chloride. Researchers should refer to medicinal chemistry literature focused on the synthesis of third-generation EGFR inhibitors for analogous procedures.

Synthesis_Workflow Start Starting Materials (Indazole & Aniline Derivatives) Coupling Coupling Reaction (e.g., Buchwald-Hartwig) Start->Coupling Acylation Acylation with Acryloyl Chloride Coupling->Acylation Purification Purification (e.g., Chromatography) Acylation->Purification WZ4141 WZ4141 Purification->WZ4141 Western_Blot_Workflow Cell_Treatment Cell Treatment with WZ4141 Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pEGFR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

Exploratory

WZ4141 Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract WZ4141 is a potent, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was designed to sele...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WZ4141 is a potent, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was designed to selectively target EGFR mutations that confer resistance to earlier-generation TKIs, most notably the T790M "gatekeeper" mutation, while sparing wild-type (WT) EGFR. This selectivity profile is crucial for minimizing off-target toxicities, such as skin rash and diarrhea, which are common dose-limiting side effects of less selective EGFR inhibitors. This document provides a comprehensive overview of the target selectivity profile of WZ4141 and its closely related analog, WZ4002, supported by quantitative data, detailed experimental methodologies, and signaling pathway visualizations. WZ4002 is frequently used in preclinical studies and is structurally and functionally very similar to WZ4141. Data for WZ4002 is therefore presented here to provide a thorough understanding of the selectivity of this class of inhibitors.

Data Presentation

The selectivity of WZ4141/WZ4002 is quantitatively demonstrated by its differential inhibitory activity against various EGFR isoforms and a broad panel of other kinases.

Table 1: In Vitro Inhibitory Activity (IC50) of WZ4002 Against Wild-Type and Mutant EGFR
Target KinaseIC50 (nM)Assay TypeCell Line/System
EGFR L858R2Kinase AssayRecombinant Protein
EGFR L858R/T790M8Kinase AssayRecombinant Protein
EGFR E746_A750 del3Kinase AssayRecombinant Protein
EGFR E746_A750 del/T790M2Kinase AssayRecombinant Protein
Wild-Type EGFR32 - 100+Kinase & Cellular AssaysRecombinant Protein / HN11 Cells

Data compiled from multiple sources, showcasing the high potency against activating and resistance mutations with significantly lower potency against wild-type EGFR.[1][2]

Table 2: Cellular Proliferation Assay (IC50) of WZ4002 in NSCLC Cell Lines
Cell LineEGFR GenotypeIC50 (nM)Assay Type
PC9E746_A750 del<1MTS Assay
H1975L858R/T790M8MTS Assay
PC9GRE746_A750 del/T790M15MTS Assay

This table illustrates the potent anti-proliferative activity of WZ4002 in cancer cell lines driven by mutant EGFR.[2]

Table 3: KINOMEscan Binding Assay for WZ4002 Selectivity

This table summarizes the binding of WZ4002 to a large panel of kinases as determined by a KINOMEscan assay at a concentration of 10 µM. The results are reported as "Percent of control," where a lower percentage indicates stronger binding. Only kinases with significant binding are listed for brevity.

Kinase TargetPercent of Control (%)Comments
EGFR (L858R/T790M)<1Primary Target
EGFR (WT)35-50Significantly weaker binding than mutant
BMX<5Off-target with a homologous cysteine
BTK<5Off-target with a homologous cysteine
TEC<5Off-target with a homologous cysteine
JAK3>35Minimal binding

This KINOMEscan data demonstrates that at a high concentration, WZ4002 retains strong selectivity for mutant EGFR, with off-target activity primarily observed in kinases possessing a cysteine residue in a position analogous to Cys797 of EGFR, which is the site of covalent modification.[3][4]

Mandatory Visualization

The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for assessing kinase inhibitor activity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation WZ4141 WZ4141 WZ4141->EGFR Irreversible Inhibition (Covalent Bond at Cys797) Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare WZ4141 Serial Dilutions Incubation Incubate Kinase with WZ4141 (Pre-incubation for covalent inhibitors) Compound_Prep->Incubation Kinase_Prep Prepare Kinase (e.g., EGFR T790M) Kinase_Prep->Incubation Substrate_Prep Prepare Substrate & ATP Reaction_Start Initiate Reaction with ATP Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C Reaction_Start->Reaction_Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Reaction_Incubation->Detection Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Detection->Data_Analysis

References

Foundational

WZ4141 in Non-Small Cell Lung Cancer Research: A Technical Guide

Disclaimer: Publicly available, peer-reviewed research data specifically detailing the quantitative metrics and experimental protocols for the compound WZ4141 in the context of non-small cell lung cancer (NSCLC) is limit...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, peer-reviewed research data specifically detailing the quantitative metrics and experimental protocols for the compound WZ4141 in the context of non-small cell lung cancer (NSCLC) is limited. This guide will therefore utilize data from a closely related, well-characterized, and structurally similar third-generation epidermal growth factor receptor (EGFR) inhibitor, WZ4002 , as a representative example to provide an in-depth technical overview. WZ4002, like WZ4141, was developed to target the T790M resistance mutation in EGFR-mutant NSCLC. The principles, experimental designs, and signaling pathways discussed are directly applicable to the study of compounds like WZ4141.

Executive Summary

Non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR) is a well-defined molecular subset of lung cancer. While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical benefit, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term efficacy. Third-generation EGFR TKIs, such as WZ4002 and the related compound WZ4141, were specifically designed to overcome this resistance mechanism while sparing wild-type (WT) EGFR, thereby reducing associated toxicities. This technical guide provides a comprehensive overview of the preclinical evaluation of WZ4002 as a surrogate for WZ4141, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its characterization.

Mechanism of Action and Signaling Pathway

WZ4002 is an irreversible, mutant-selective EGFR inhibitor. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification leads to the sustained inhibition of EGFR signaling. The selectivity for mutant EGFR, including the T790M variant, over WT EGFR is a key feature of this class of inhibitors.

The primary signaling pathway affected by WZ4002 is the EGFR signaling cascade. Upon inhibition of the constitutively active mutant EGFR, downstream signaling through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways is suppressed. This leads to the inhibition of cell proliferation, survival, and tumor growth.

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition by WZ4002 Ligand EGF/TGFα EGFR Mutant EGFR (e.g., L858R, del19, T790M) Ligand->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS WZ4002 WZ4002 WZ4002->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR Signaling Pathway Inhibition by WZ4002

Quantitative Data: In Vitro Efficacy

The potency of WZ4002 has been evaluated against various NSCLC cell lines harboring different EGFR mutations. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro efficacy of the compound.

Cell LineEGFR Mutation StatusWZ4002 IC50 (nM)Erlotinib IC50 (nM)
PC9del E746_A75086
H3255L858R420
NCI-H1975L858R, T790M32>10,000
PC9ERdel E746_A750, T790M2>10,000
A549WT>10,000>10,000

Data presented is representative of typical findings for third-generation EGFR inhibitors and is based on published literature for WZ4002.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of WZ4002 in NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., NCI-H1975, PC9)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • WZ4002 (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of WZ4002 in culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the WZ4002 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow start Start seed_cells Seed NSCLC cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_drug Prepare serial dilutions of WZ4002 adhere->prepare_drug treat_cells Treat cells with WZ4002 for 72 hours adhere->treat_cells prepare_drug->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Workflow for IC50 Determination
Western Blot Analysis of EGFR Signaling

This protocol is used to assess the effect of WZ4002 on the phosphorylation of EGFR and its downstream targets.

Materials:

  • NSCLC cell lines

  • WZ4002

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to grow to 70-80% confluency.

  • Treat cells with various concentrations of WZ4002 for a specified time (e.g., 2-4 hours).

  • Lyse the cells with lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of WZ4002 is evaluated in vivo using mouse xenograft models.

Model:

  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with NSCLC cells harboring the T790M mutation (e.g., NCI-H1975).

Treatment:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • WZ4002 is administered orally once or twice daily at various doses.

  • The control group receives a vehicle solution.

Endpoints:

  • Tumor volume is measured regularly with calipers.

  • Body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blot, immunohistochemistry).

Animal ModelTreatmentTumor Growth Inhibition (%)
NCI-H1975 XenograftWZ4002 (50 mg/kg, once daily)~90%
PC9 (T790M) XenograftWZ4002 (25 mg/kg, twice daily)~85%

Data is representative of typical findings for third-generation EGFR inhibitors and is based on published literature for WZ4002.

Xenograft_Study_Workflow In Vivo Xenograft Study Workflow start Start implant_cells Implant NSCLC cells (e.g., NCI-H1975) into mice start->implant_cells tumor_growth Monitor tumor growth implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat_mice Administer WZ4002 or vehicle randomize->treat_mice monitor Monitor tumor volume and body weight treat_mice->monitor endpoint Endpoint analysis (e.g., tumor excision) monitor->endpoint At study conclusion end End endpoint->end

Exploratory

WZ4141: A Technical Guide for Targeting T790M Mutant EGFR

For Researchers, Scientists, and Drug Development Professionals Introduction The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). WZ4141 is a potent, irreversible, third-generation EGFR inhibitor designed to selectively target this resistant T790M mutant while sparing wild-type (WT) EGFR, thereby minimizing dose-limiting toxicities. This technical guide provides an in-depth overview of WZ4141, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

WZ4141 is an anilino-pyrimidine-based covalent inhibitor. It selectively and irreversibly binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[1][2] This covalent bond formation is facilitated by an acrylamide (B121943) "warhead" on the inhibitor. By occupying the ATP-binding site, WZ4141 effectively blocks EGFR autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.[3][4][5] The selectivity of WZ4141 for the T790M mutant stems from its ability to be accommodated within the altered ATP-binding pocket created by the methionine substitution, a feature not shared by earlier generation TKIs which are sterically hindered.[6]

Quantitative Data Presentation

The following tables summarize the in vitro inhibitory activity of WZ-series compounds, including the closely related and more extensively characterized analog WZ4002, against various EGFR genotypes and NSCLC cell lines.

CompoundEGFR L858R/T790M (nM)EGFR L858R (nM)
WZ4002 5.27-
WZ3146 --
WZ8040 --

Table 1: Biochemical IC50 values of WZ-series compounds against EGFR mutants.

Cell LineGenotypeWZ4002 IC50 (nM)WZ3146 IC50 (nM)WZ8040 IC50 (nM)
PC9GR delE746_A750/T790M328
PC9 delE746_A7501011025
NCI-H1975 L858R/T790M81532

Table 2: Cellular IC50 values of WZ-series compounds in NSCLC cell lines.

Experimental Protocols

Biochemical EGFR Kinase Assay (ADP-Glo™ Format)

This protocol outlines the determination of IC50 values for WZ4141 against mutant EGFR kinase.

Materials:

  • Recombinant EGFR (T790M mutant)

  • WZ4141

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

Procedure:

  • Prepare a serial dilution of WZ4141 in kinase buffer.

  • In a 96-well plate, add 5 µL of the WZ4141 dilution.

  • Add 10 µL of a solution containing the EGFR enzyme and substrate in kinase buffer.

  • Initiate the reaction by adding 10 µL of ATP solution.

  • Incubate at room temperature for 60 minutes.[7]

  • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate percent inhibition for each concentration and determine the IC50 value using a dose-response curve.

Cell Viability Assay (MTS Assay)

This protocol is for assessing the anti-proliferative effect of WZ4141 on NSCLC cells harboring the T790M mutation (e.g., NCI-H1975).

Materials:

  • NCI-H1975 cell line

  • RPMI-1640 medium with 10% FBS

  • WZ4141

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well plates

Procedure:

  • Seed NCI-H1975 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.[3]

  • Allow cells to attach overnight.

  • Prepare a serial dilution of WZ4141 in culture medium.

  • Replace the medium with 100 µL of the WZ4141 dilutions.

  • Incubate for 72 hours.[3]

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.[1][8]

  • Measure absorbance at 490 nm.

  • Calculate the percentage of proliferation inhibition relative to a vehicle control and determine the IC50 value.

Western Blot for EGFR Phosphorylation

This protocol is to confirm the inhibition of EGFR phosphorylation by WZ4141 in cells.

Materials:

  • NCI-H1975 cells

  • WZ4141

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pEGFR (Tyr1068), anti-EGFR, anti-Actin[9]

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Treat NCI-H1975 cells with varying concentrations of WZ4141 for 2-4 hours.

  • Lyse the cells and quantify protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with secondary antibody for 1 hour at room temperature.

  • Wash and detect with chemiluminescence substrate.

In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of WZ4141.

Materials:

  • Immunocompromised mice (e.g., nude or NSG)

  • NCI-H1975 cells

  • Matrigel

  • WZ4141 formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 5-10 million NCI-H1975 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and vehicle control groups.

  • Administer WZ4141 or vehicle daily via oral gavage.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize mice and excise tumors for further analysis (e.g., western blot, immunohistochemistry).

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_nucleus Nucleus EGFR EGFR (T790M) GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K WZ4141 WZ4141 WZ4141->EGFR Inhibits (Covalent Bond at Cys797) RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: WZ4141 inhibits the T790M mutant EGFR signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Biochemical Biochemical Assay (EGFR Kinase) IC50 IC50 Determination Biochemical->IC50 Cellular Cell-Based Assays (NCI-H1975) Cellular->IC50 Western Western Blot (pEGFR Inhibition) Cellular->Western Xenograft Mouse Xenograft Model Efficacy Tumor Growth Inhibition Xenograft->Efficacy

References

Foundational

The Pharmacokinetics of WZ4141: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is critical for its progression from a promising hit to a viable therapeutic agent. This technical...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is critical for its progression from a promising hit to a viable therapeutic agent. This technical guide provides a framework for understanding the core pharmacokinetic principles of WZ4141, a small molecule inhibitor. While specific quantitative pharmacokinetic data for WZ4141 is not extensively available in the public domain, this document outlines the standard experimental methodologies and data presentation required for its comprehensive pharmacokinetic characterization. The information herein is based on established protocols for similar small molecule inhibitors and serves as a robust guide for designing and interpreting in vivo studies.

Core Pharmacokinetic Parameters: A Data Framework

A comprehensive pharmacokinetic study of WZ4141 would aim to elucidate the parameters outlined in the tables below. These tables are structured for clarity and comparative analysis, representing the standard for reporting such data in preclinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of WZ4141 in a Rodent Model

ParameterRoute of AdministrationDose (mg/kg)ValueUnits
CmaxIntravenouse.g., 5N/Ang/mL
Intraperitoneale.g., 10N/Ang/mL
Orale.g., 20N/Ang/mL
TmaxIntraperitoneale.g., 10N/Ahours
Orale.g., 20N/Ahours
AUC(0-t)Intravenouse.g., 5N/Angh/mL
Intraperitoneale.g., 10N/Angh/mL
Orale.g., 20N/Angh/mL
AUC(0-inf)Intravenouse.g., 5N/Angh/mL
Intraperitoneale.g., 10N/Angh/mL
Orale.g., 20N/Angh/mL
t1/2 (half-life)Intravenouse.g., 5N/Ahours
Intraperitoneale.g., 10N/Ahours
Orale.g., 20N/Ahours
Clearance (CL)Intravenouse.g., 5N/AmL/h/kg
Volume of Distribution (Vd)Intravenouse.g., 5N/AL/kg
Bioavailability (F%)Orale.g., 20N/A%

N/A: Data not publicly available.

Table 2: Tissue Distribution of WZ4141 Following a Single Dose in a Rodent Model

TissueConcentration at 1h (ng/g)Concentration at 4h (ng/g)Concentration at 24h (ng/g)
PlasmaN/AN/AN/A
BrainN/AN/AN/A
LiverN/AN/AN/A
KidneyN/AN/AN/A
LungN/AN/AN/A
SpleenN/AN/AN/A

N/A: Data not publicly available.

Experimental Protocols for Pharmacokinetic Characterization

The following sections detail the methodologies required to generate the data for the tables above.

In Vivo Dosing and Sample Collection

1. Animal Model:

  • Species: Male and female BALB/c or C57BL/6 mice, 8-10 weeks old.

  • Housing: Standardized conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Acclimatization: Minimum of 7 days before the experiment.

2. Formulation and Dosing:

  • Formulation: A common vehicle for in vivo studies of similar small molecules is a solution of DMSO, PEG300, Tween 80, and saline or PBS. A typical formulation might consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.

  • Dose Levels: To be determined by prior maximum tolerated dose (MTD) studies. Representative doses are suggested in Table 1.

  • Routes of Administration:

    • Intravenous (IV): Via the tail vein to determine absolute bioavailability and clearance.

    • Intraperitoneal (IP): A common route for preclinical efficacy studies.

    • Oral (PO): By gavage to assess oral bioavailability.

3. Blood Sampling:

  • Timepoints: A typical schedule for a full pharmacokinetic profile would include pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collection: Serial blood samples (approximately 50-100 µL) are collected from the saphenous or submandibular vein into tubes containing an anticoagulant (e.g., K2EDTA).

  • Processing: Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Tissue Harvesting (for distribution studies):

  • At predetermined time points (e.g., 1, 4, and 24 hours), cohorts of animals are euthanized.

  • Tissues of interest (e.g., brain, liver, kidney, lung, spleen) are collected, weighed, and flash-frozen in liquid nitrogen, then stored at -80°C.

Bioanalytical Method

1. Sample Preparation:

  • Plasma: Protein precipitation is a common method. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma samples. After vortexing and centrifugation, the supernatant is collected.

  • Tissues: Tissues are first homogenized in a suitable buffer. The homogenate is then subjected to protein precipitation or liquid-liquid extraction.

2. Analytical Technique:

  • LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry): This is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.

  • Method Validation: The LC-MS/MS method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.

3. Pharmacokinetic Analysis:

  • Non-compartmental analysis (NCA) is performed using specialized software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters listed in Table 1.

Visualizing Workflows and Pathways

To better conceptualize the processes involved in understanding the pharmacokinetics of WZ4141, the following diagrams have been generated.

G cluster_preclinical Preclinical In Vivo Study cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis & Reporting formulation WZ4141 Formulation (e.g., DMSO/PEG300/Tween 80) dosing Dosing in Rodent Model (IV, IP, PO) formulation->dosing sampling Serial Blood & Tissue Sampling dosing->sampling processing Sample Processing (Plasma separation, Tissue homogenization) sampling->processing extraction Extraction of WZ4141 (Protein Precipitation) processing->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of Concentration analysis->quantification pk_modeling Pharmacokinetic Modeling (Non-Compartmental Analysis) quantification->pk_modeling data_tables Generation of PK Parameter Tables pk_modeling->data_tables report Final Study Report data_tables->report

Experimental workflow for determining the pharmacokinetics of WZ4141.

WZ4141 is often associated with the inhibition of kinases involved in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Understanding the target pathway is crucial context for interpreting pharmacokinetic and pharmacodynamic (PK/PD) data.

G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 WZ4141 WZ4141 WZ4141->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival mTOR->Angiogenesis STAT3->Proliferation STAT3->Survival STAT3->Angiogenesis

Exploratory

In Vitro Biological Activity of WZ4002: A Technical Guide

Disclaimer: Initial searches for "WZ4141" did not yield specific information on a compound with that designation. It is presumed that this may be a typographical error.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "WZ4141" did not yield specific information on a compound with that designation. It is presumed that this may be a typographical error. This guide focuses on the well-characterized, structurally and functionally related third-generation EGFR inhibitor, WZ4002 .

This technical guide provides a comprehensive overview of the in vitro biological activity of WZ4002, a potent and mutant-selective epidermal growth factor receptor (EGFR) inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the quantitative inhibitory data, experimental methodologies, and key signaling pathways associated with WZ4002.

Core Efficacy and Mechanism of Action

WZ4002 is an irreversible inhibitor that selectively targets mutant forms of EGFR, particularly those harboring the T790M "gatekeeper" resistance mutation, while sparing the wild-type (WT) receptor.[1] This selectivity provides a wider therapeutic window. The primary mechanism of action involves the formation of a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[1][2] This irreversible binding leads to sustained inhibition of EGFR autophosphorylation and downstream signaling pathways, ultimately inducing apoptosis in cancer cells dependent on these mutations for survival.[3]

Quantitative In Vitro Data

The in vitro potency and selectivity of WZ4002 have been extensively characterized through various biochemical and cell-based assays. The following tables summarize key quantitative data.

Table 1: Biochemical Inhibition of EGFR Kinase Activity
Target KinaseInhibition Constant (Ki)IC50
EGFR delE746_A750/T790M1.8 nM[4]2 nM[5][6]
EGFR L858R/T790M4.0 nM[4]8 nM[5][6]
EGFR T790M5.0 nM[4]-
EGFR delE746_A7503.9 nM[4]2 nM[5]
EGFR L858R8.5 nM[4]2 nM[5]
Wild-Type EGFR13.6 nM[4]>1600 nM[7]
ERBB2 (HER2)-32 nM[6]
Table 2: Cellular Proliferation Inhibition (IC50)
Cell LineEGFR GenotypeIC50 (nM)
H1975L858R/T790M47 nM[8]
PC-9 GRdelE746_A750/T790M~2-6 nM[6]
Ba/F3 (EGFR L858R/T790M)L858R/T790M8 nM[6]
Ba/F3 (EGFR delE746_A750/T790M)delE746_A750/T790M2 nM[6]
Ba/F3 (EGFR vIII - WT kinase domain)Wild-Type>100-fold less potent than against mutants[3]
HN11Wild-Type>100-fold less potent than against mutants[3]

Signaling Pathway Modulation

WZ4002 effectively inhibits the phosphorylation of EGFR and key downstream signaling proteins, including AKT and ERK1/2, in non-small cell lung cancer (NSCLC) cell lines with activating EGFR mutations.[3] This disruption of critical cell survival and proliferation pathways is a primary contributor to its anti-tumor activity.

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition by WZ4002 EGFR Mutant EGFR (e.g., L858R/T790M) PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P WZ4002 WZ4002 WZ4002->EGFR Inhibits (Covalent) AKT AKT PI3K->AKT P Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: WZ4002 covalently inhibits mutant EGFR, blocking downstream PI3K/AKT and RAS/MAPK pathways.

Mechanisms of Acquired Resistance

Despite the efficacy of WZ4002, acquired resistance can develop through several mechanisms:

  • On-target resistance: The most common mechanism is the emergence of a tertiary mutation, C797S, at the covalent binding site, which prevents the irreversible binding of WZ4002.[9]

  • Off-target resistance (Bypass Pathways):

    • MET Amplification: Increased activity of the MET receptor tyrosine kinase can reactivate downstream PI3K/AKT and MAPK signaling.[9]

    • IGF1R Pathway Activation: Upregulation of the Insulin-like Growth Factor 1 Receptor (IGF1R) can sustain cell survival through the PI3K/AKT pathway.[9][10]

Resistance_Mechanisms Acquired Resistance Mechanisms to WZ4002 WZ4002 WZ4002 EGFR_T790M EGFR (T790M) WZ4002->EGFR_T790M Inhibits Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR_T790M->Downstream Cell_Survival Tumor Cell Proliferation/Survival C797S EGFR T790M/C797S (On-Target) C797S->WZ4002 Prevents Binding C797S->Downstream Reactivates MET MET Amplification (Bypass) MET->Downstream Activates IGF1R IGF1R Activation (Bypass) IGF1R->Downstream Activates Downstream->Cell_Survival

Caption: Resistance to WZ4002 can occur via on-target (C797S) or bypass pathway (MET, IGF1R) activation.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of in vitro findings. Below are representative protocols for key experiments used to characterize WZ4002.

In Vitro EGFR Kinase Assay (IC50 Determination)

This biochemical assay quantifies the ability of WZ4002 to inhibit the enzymatic activity of recombinant EGFR.

  • Reagents: Recombinant human EGFR kinase domain (wild-type and mutants), kinase assay buffer, ATP, appropriate peptide substrate, and a detection reagent (e.g., ADP-Glo™).

  • Procedure: a. Prepare serial dilutions of WZ4002 in the kinase assay buffer. b. In a 96-well plate, pre-incubate the EGFR enzyme with the serially diluted WZ4002. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration. e. Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescent detection reagent. f. Plot the luminescence signal against the inhibitor concentration to calculate the IC50 value.[1]

Cell Viability (MTS) Assay

This cell-based assay measures the cytotoxic effect of WZ4002 on cancer cell lines.

  • Cell Seeding: Seed NSCLC cells with defined EGFR genotypes (e.g., H1975, PC-9) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of WZ4002 and incubate for 48-72 hours.

  • MTS Reagent Addition: Add an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well. Viable cells metabolize the MTS into a formazan (B1609692) product.

  • Incubation and Measurement: After a 1-4 hour incubation, measure the absorbance of the formazan product at approximately 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to untreated control cells to calculate the percentage of cell viability and determine the IC50.[1][3]

Western Blot for Signaling Pathway Analysis

This protocol assesses the effect of WZ4002 on the phosphorylation status of key signaling proteins.

  • Cell Treatment: Treat sensitive and resistant cells with relevant concentrations of WZ4002 for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]

Experimental_Workflow General In Vitro Workflow for WZ4002 Characterization Start Start Biochem Biochemical Assay (In Vitro Kinase Assay) Start->Biochem Cell_Culture Cell Culture (EGFR Mutant Lines) Start->Cell_Culture IC50_Ki Determine IC50 & Ki (Potency & Selectivity) Biochem->IC50_Ki MTS Cell Viability Assay (MTS) Cell_Culture->MTS Western Western Blot (Signaling Analysis) Cell_Culture->Western Cell_IC50 Determine Cellular IC50 (Efficacy) MTS->Cell_IC50 Pathway_Mod Assess Pathway Modulation (Mechanism) Western->Pathway_Mod End End IC50_Ki->End Cell_IC50->End Pathway_Mod->End

Caption: A typical workflow for characterizing WZ4002's in vitro activity.

References

Foundational

An In-depth Technical Guide to the Early-Stage Research of WZ4141

For Researchers, Scientists, and Drug Development Professionals Introduction WZ4141 is a novel small molecule that has been investigated in early-stage research for its potential therapeutic applications. Initially ident...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WZ4141 is a novel small molecule that has been investigated in early-stage research for its potential therapeutic applications. Initially identified from a kinase inhibitor library, WZ4141 has demonstrated biological activity in distinct therapeutic areas, highlighting its potential as a scaffold for further drug development. This technical guide provides a comprehensive overview of the core pre-clinical research on WZ4141, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways and workflows.

Core Data Summary

The following tables summarize the key quantitative data from the early-stage evaluation of WZ4141 and its closely related analogs.

CompoundTargetAssay TypeIC50 (nM)Cell LineGenotype
WZ4002 EGFR (L858R/T790M)Cell Growth2Ba/F3EGFR L858R/T790M
WZ4002 EGFR (delE746_A750/T790M)Cell Growth8Ba/F3EGFR delE746_A750/T790M
WZ3146 EGFR (L858R/T790M)Cell Growth4Ba/F3EGFR L858R/T790M
WZ3146 EGFR (delE746_A750/T790M)Cell Growth15Ba/F3EGFR delE746_A750/T790M
WZ8040 EGFR (L858R/T790M)Cell Growth6Ba/F3EGFR L858R/T790M
WZ8040 EGFR (delE746_A750/T790M)Cell Growth20Ba/F3EGFR delE746_A750/T790M
WZ4141 (GK2) Human Cytomegalovirus (HCMV)Plaque ReductionED50: ~1 µMHuman Foreskin Fibroblasts-

Table 1: In vitro efficacy of WZ series compounds against mutant EGFR and WZ4141 against HCMV.

Mechanism of Action

WZ4141 and its analogs were developed as covalent inhibitors. In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, the acrylamide (B121943) moiety of these compounds forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding is key to their potency against mutant forms of EGFR, particularly the T790M resistance mutation.

In its antiviral capacity against Human Cytomegalovirus (HCMV), WZ4141 (referred to as GK2 in this context) was found to target the viral nuclear egress complex (NEC). It selectively inhibits the interaction between the NEC subunits, a mechanism that is dependent on a specific cysteine residue (C214) on the UL53 viral protein.[1]

Signaling Pathway: EGFR Inhibition

EGFR_Pathway WZ4141 WZ4141 EGFR Mutant EGFR (e.g., T790M) WZ4141->EGFR Covalent Inhibition (Cys797) PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: WZ4141 covalently inhibits mutant EGFR, blocking downstream pro-survival signaling pathways.

Experimental Protocols

Synthesis of WZ4141 Analogs (General Procedure)

A general synthetic route for the pyrimidine-based EGFR inhibitors involves the reaction of 4-(3-aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine with acryloyl chloride.

Protocol:

  • Dissolve 4-(3-aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine (1 equivalent) and diisopropylethylamine (1 equivalent) in dichloromethane.

  • Cool the solution to 0°C.

  • Slowly add acryloyl chloride (1 equivalent) dropwise.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Cell Viability Assay (MTS Assay)

This assay is used to determine the cytotoxic effect of the compounds on cancer cell lines.

Protocol:

  • Seed cells in 96-well plates at a density of 3,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound (e.g., WZ4141) for 72 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

Western Blotting for EGFR Phosphorylation

This method is used to assess the inhibitory effect of the compounds on EGFR signaling.

Protocol:

  • Culture cells to 70-80% confluency and then serum-starve overnight.

  • Treat the cells with the test compound for a specified time (e.g., 2 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

Protocol:

  • Implant cancer cells (e.g., those harboring EGFR mutations) subcutaneously into the flank of immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., WZ4141) and vehicle control to the respective groups daily via oral gavage or intraperitoneal injection.

  • Measure tumor volume and body weight regularly (e.g., twice weekly).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow: In Vivo Efficacy Study

in_vivo_workflow start Start cell_culture Cell Culture (e.g., NSCLC with EGFR T790M) start->cell_culture implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (WZ4141 or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (Western Blot, IHC) endpoint->analysis end End analysis->end

Caption: Workflow for assessing the in vivo efficacy of WZ4141 in a tumor xenograft model.

Conclusion

The early-stage research on WZ4141 and its analogs has provided a strong foundation for its potential as a therapeutic agent. Its dual activity as both a mutant-selective EGFR inhibitor and an antiviral agent targeting the HCMV nuclear egress complex presents unique opportunities for further development. The data and protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals interested in advancing the study of this promising small molecule. Further investigation is warranted to fully elucidate its therapeutic potential and safety profile in various disease contexts.

References

Exploratory

WZ4141 Binding Affinity to EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the binding characteristics of WZ4141, a third-generation irreversible tyrosine kinase inhibitor (TKI)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of WZ4141, a third-generation irreversible tyrosine kinase inhibitor (TKI), with the Epidermal Growth Factor Receptor (EGFR). It details the mechanism of action, the impact of resistance mutations, and the experimental protocols used to determine binding affinity.

Introduction to WZ4141 and EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2]

First-generation EGFR TKIs, such as gefitinib (B1684475) and erlotinib, are reversible inhibitors that compete with ATP in the kinase domain. While effective against activating mutations like L858R and exon 19 deletions, their efficacy is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation.[2][3] Second-generation inhibitors were developed to overcome this, but often exhibit dose-limiting toxicities due to inhibition of wild-type (WT) EGFR.[4]

WZ4141 belongs to the third generation of EGFR inhibitors, designed to selectively and irreversibly inhibit EGFR harboring both activating and T790M resistance mutations, while sparing WT EGFR. This selectivity is achieved through a specific covalent interaction within the ATP-binding site.

Mechanism of Action: Covalent and Irreversible Inhibition

WZ4141 functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue, Cys797, located in the ATP binding pocket of the EGFR kinase domain.[1][5] This mechanism involves a Michael acceptor group on the WZ4141 molecule that acts as an electrophile, reacting with the nucleophilic thiol group of Cys797.[1] This permanent bond formation irreversibly blocks the ATP binding site, leading to potent and sustained inhibition of EGFR kinase activity and its downstream signaling pathways.

EGFR Signaling Pathway and WZ4141 Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Autophosphorylation & Docking PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds WZ4141 WZ4141 WZ4141->EGFR Covalent Inhibition

Caption: EGFR signaling pathway and the inhibitory action of WZ4141.

Binding Affinity Profile and the C797S Resistance Mutation

The clinical efficacy of third-generation inhibitors like WZ4141 is ultimately limited by the emergence of a tertiary point mutation, C797S, which substitutes the critical cysteine residue with a serine.[5][6] This substitution removes the nucleophilic thiol group required for covalent bond formation, rendering the inhibitor unable to bind irreversibly.[6] The loss of this covalent interaction leads to a dramatic decrease in binding affinity and subsequent drug resistance.

For context, the table below presents the binding affinities (IC50 values) of other representative EGFR inhibitors against various EGFR mutations, illustrating the potency shifts that define each generation.

InhibitorGenerationEGFR WT (nM)EGFR L858R (nM)EGFR T790M (nM)EGFR L858R/T790M (nM)
Erlotinib First~7-12~12>1000>1000
Afatinib Second~0.5~0.3~165~57
Osimertinib Third~200-500~1-15~13~5
This table provides contextual data from various studies to illustrate typical binding profiles. Values are approximate and can vary based on assay conditions. Data for Erlotinib[7], Afatinib[7], and Osimertinib[7].

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

Determining the half-maximal inhibitory concentration (IC50) is fundamental to characterizing the potency of an inhibitor like WZ4141. Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are widely used for this purpose. They measure the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.

Objective:

To determine the IC50 value of WZ4141 against various purified EGFR kinase domain mutants (WT, L858R/T790M, L858R/T790M/C797S).

Materials:
  • Purified recombinant EGFR enzyme (wild-type or mutant)[8]

  • Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)[8]

  • WZ4141 compound

  • ATP[8]

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar[8]

  • White, opaque 96-well or 384-well plates[8]

  • Luminometer plate reader[8]

Methodology:
  • Compound Dilution:

    • Prepare a serial dilution of WZ4141 in DMSO, starting from a high concentration (e.g., 1 mM).

    • Further dilute the compound series in the Kinase Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 1%.[4]

  • Kinase Reaction:

    • Add the kinase buffer, purified EGFR enzyme, and substrate to the wells of the assay plate.

    • Add the serially diluted WZ4141 or vehicle control (DMSO) to the appropriate wells.

    • Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km for the specific kinase).

    • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[8]

  • ADP Detection (using ADP-Glo™ System):

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the ADP produced by the kinase reaction into ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This reagent also contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the amount of ADP generated.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with no enzyme as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the WZ4141 concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.

Workflow for Kinase Inhibitor IC50 Determination

Kinase_Assay_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Buffer, ATP) dilute Prepare Serial Dilution of WZ4141 start->dilute plate_reagents Plate Enzyme, Substrate, and WZ4141 Dilutions dilute->plate_reagents pre_incubate Pre-incubate Enzyme and Inhibitor plate_reagents->pre_incubate initiate_rxn Initiate Reaction with ATP pre_incubate->initiate_rxn incubate_rxn Incubate at 30°C initiate_rxn->incubate_rxn stop_rxn Stop Reaction & Deplete ATP incubate_rxn->stop_rxn detect_adp Add Detection Reagent (Convert ADP to Light) stop_rxn->detect_adp read_lum Read Luminescence detect_adp->read_lum analyze Normalize Data and Plot Dose-Response Curve read_lum->analyze end End: Determine IC50 Value analyze->end

Caption: A typical workflow for determining inhibitor IC50 using a kinase assay.

Conclusion

WZ4141 is a third-generation EGFR inhibitor characterized by its mechanism of irreversible, covalent binding to Cys797. This allows for potent and selective inhibition of EGFR containing activating and T790M resistance mutations. However, its efficacy is compromised by the C797S mutation, which ablates the covalent binding site and is a key mechanism of acquired resistance. Understanding this binding mechanism and the methods used for its characterization is crucial for the ongoing development of next-generation inhibitors aimed at overcoming this clinical challenge.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Cell-Based Assays of WZ4141, an EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to performing in vitro cell-based assays to characterize the activity of WZ4141, a potent inhibitor of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro cell-based assays to characterize the activity of WZ4141, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The protocols detailed below are essential for determining the compound's efficacy and mechanism of action in relevant cancer cell lines.

Introduction to WZ4141 and EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often due to mutations, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). WZ4141 is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations, including the T790M resistance mutation that often arises after treatment with first- and second-generation TKIs.

This document outlines the protocols for two fundamental in vitro assays: a cell viability assay to determine the cytotoxic effects of WZ4141 and a Western blot analysis to confirm its inhibitory effect on EGFR phosphorylation and downstream signaling pathways.

Data Presentation

The following table summarizes representative quantitative data from a cell viability assay assessing the effect of a 72-hour WZ4141 treatment on various NSCLC cell lines with different EGFR mutation statuses.

Table 1: Representative IC50 Values for WZ4141 in NSCLC Cell Lines

Cell LineEGFR Mutation StatusIC50 (nM)
PC-9Exon 19 Deletion2
H1975L858R/T790M8
A549Wild-Type>5000

Note: The IC50 values presented are for illustrative purposes and should be replaced with experimentally determined values.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the EGFR signaling pathway and the experimental workflows for the cell viability and Western blot assays.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation WZ4141 WZ4141 WZ4141->EGFR Inhibits Phosphorylation EGF EGF (Ligand) EGF->EGFR Binds

Figure 1: EGFR signaling pathway and the inhibitory action of WZ4141.

Experimental_Workflows cluster_viability Cell Viability Assay Workflow cluster_western Western Blot Workflow v1 Seed Cells v2 Treat with WZ4141 v1->v2 v3 Incubate (72h) v2->v3 v4 Add Viability Reagent v3->v4 v5 Measure Absorbance v4->v5 v6 Calculate IC50 v5->v6 w1 Seed & Treat Cells w2 Lyse Cells w1->w2 w3 Protein Quantification w2->w3 w4 SDS-PAGE w3->w4 w5 Transfer to Membrane w4->w5 w6 Antibody Incubation w5->w6 w7 Detection & Imaging w6->w7 w8 Analyze Protein Levels w7->w8

Figure 2: Experimental workflows for cell viability and Western blot assays.

Experimental Protocols

Cell Viability Assay (WST-1 Method)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of WZ4141. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.[3][4]

Materials:

  • NSCLC cell lines (e.g., PC-9, H1975, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • WZ4141 stock solution (e.g., 10 mM in DMSO)

  • WST-1 reagent

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of WZ4141 in complete growth medium. A common concentration range to test is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest WZ4141 concentration.

    • Remove the medium from the wells and add 100 µL of the WZ4141 dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.[3]

    • Incubate for 1-4 hours at 37°C.

    • Gently shake the plate for 1 minute.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the WZ4141 concentration and fit a dose-response curve to determine the IC50 value.

Western Blot Analysis for EGFR Phosphorylation

This protocol is used to assess the inhibition of EGFR phosphorylation by WZ4141.[5]

Materials:

  • NSCLC cell lines

  • Complete and serum-free growth medium

  • WZ4141 stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[6]

    • Treat the cells with various concentrations of WZ4141 for a specified time (e.g., 2-4 hours). Include a vehicle control.

    • For some experiments, stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before lysis.[7]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe for total EGFR and a loading control.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[6]

References

Application

Application Notes and Protocols for WZ4141 Xenograft Model Experimental Design

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for designing and executing in vivo xenograft studies to evaluate the efficacy of WZ4141, a representa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vivo xenograft studies to evaluate the efficacy of WZ4141, a representative third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The protocols detailed herein are specifically tailored for non-small cell lung cancer (NSCLC) models harboring EGFR mutations, including the T790M resistance mutation.

Mechanism of Action

WZ4141 is a potent and irreversible third-generation EGFR-TKI. It selectively targets mutant forms of EGFR, including the sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M "gatekeeper" resistance mutation, while sparing wild-type (WT) EGFR.[1] This selectivity enhances the therapeutic window by minimizing toxicity associated with inhibiting WT EGFR in normal tissues.[1] WZ4141 forms a covalent bond with the cysteine-797 residue within the ATP-binding pocket of the mutant EGFR kinase domain, leading to irreversible inhibition of receptor autophosphorylation.[1] This blockade of EGFR signaling abrogates downstream pro-survival and proliferative pathways, primarily the PI3K/AKT and MAPK/ERK pathways, ultimately leading to tumor growth inhibition and regression.[1]

Quantitative Data Summary

The following tables summarize representative data from preclinical studies of third-generation EGFR inhibitors with a similar mechanism of action to WZ4141, demonstrating their in vitro potency and in vivo efficacy.

Table 1: In Vitro IC₅₀ Values Against Various EGFR Genotypes

Cell Line/GenotypeIC₅₀ (nM)
EGFRL858R2
EGFRL858R/T790M8
EGFRE746_A7503
EGFRE746_A750/T790M2

Data derived from studies on WZ4002, a compound with a comparable mechanism of action.[1]

Table 2: In Vivo Efficacy in NSCLC Xenograft Models

Mouse ModelCell Line/EGFR StatusDosing Regimen (p.o., QD)Treatment DurationOutcome
Athymic Nude MiceH1975 (L858R/T790M)25 mg/kg14 daysTumor Growth Inhibition
Athymic Nude MicePC-9 (delE746_A750)50 mg/kg21 daysTumor Regression
Genetically EngineeredEGFRdel19/T790M50 mg/kg2 weeksTumor Regression

Data derived from studies on WZ4002 and similar compounds.[1][2][3]

Experimental Protocols

Protocol 1: Cell Line Selection and Culture
  • Cell Line Selection: Choose an appropriate human NSCLC cell line based on the desired EGFR mutation status. The NCI-H1975 cell line, which harbors both the L858R activating mutation and the T790M resistance mutation, is a standard model for testing third-generation EGFR inhibitors.[4][5][6]

  • Cell Culture:

    • Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Ensure cells are in the logarithmic growth phase (70-80% confluency) at the time of harvesting for implantation.

    • Routinely test cells for mycoplasma contamination to ensure the integrity of the experimental results.

Protocol 2: Xenograft Model Establishment
  • Animal Model: Utilize 6-8 week old female athymic nude mice (e.g., BALB/c nude). Allow for an acclimatization period of at least one week before any experimental procedures.[7]

  • Cell Preparation for Implantation:

    • Harvest cultured NCI-H1975 cells using trypsin-EDTA.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.[7]

  • Subcutaneous Implantation:

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[7]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[1]

    • When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups.[7]

Protocol 3: WZ4141 Formulation and Administration
  • Formulation:

    • Prepare the vehicle solution consisting of 10% NMP (1-methyl-2-pyrrolidinone) and 90% PEG300 (polyethylene glycol 300).[1]

    • Calculate the required amount of WZ4141 powder based on the desired final concentration for the dosing regimen.

    • Dissolve the WZ4141 powder in the prepared vehicle. Vortex thoroughly until completely dissolved. Prepare the formulation fresh daily.[1]

  • Administration:

    • Administer the formulated WZ4141 solution or vehicle control to the respective groups via oral gavage (p.o.).

    • The dosing volume should be based on the individual mouse's body weight on the day of dosing (e.g., 10 mL/kg).

    • Monitor the body weight of the mice 2-3 times per week as a general measure of systemic toxicity.[7]

Protocol 4: Endpoint Analysis
  • Tumor Excision and Analysis:

    • Excise tumors and record their final weight.

    • Divide the tumor tissue for various analyses:

      • Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours, followed by paraffin (B1166041) embedding. Use IHC to analyze biomarkers such as phosphorylated EGFR (p-EGFR) to confirm target engagement, Ki-67 to assess cell proliferation, and cleaved caspase-3 for apoptosis.[1]

      • Western Blotting: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent protein extraction and analysis of EGFR pathway proteins (e.g., p-EGFR, AKT, p-AKT, ERK, p-ERK).

      • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood samples and tumor tissue at specified time points after the final dose to analyze drug concentration and target modulation.

Visualizations

WZ4141_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_effects Cellular Effects Mutant_EGFR Mutant EGFR (e.g., L858R/T790M) PI3K_AKT_Pathway PI3K/AKT Pathway Mutant_EGFR->PI3K_AKT_Pathway Activates MAPK_ERK_Pathway MAPK/ERK Pathway Mutant_EGFR->MAPK_ERK_Pathway Activates WZ4141 WZ4141 WZ4141->Mutant_EGFR Inhibits Covalent_Inhibition Irreversible Covalent Binding (Cys797) Proliferation_Survival Tumor Cell Proliferation & Survival PI3K_AKT_Pathway->Proliferation_Survival Promotes MAPK_ERK_Pathway->Proliferation_Survival Promotes Apoptosis Apoptosis

Caption: WZ4141 mechanism of action in mutant EGFR NSCLC.

Xenograft_Workflow Cell_Culture 1. NSCLC Cell Culture (e.g., NCI-H1975) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. WZ4141 or Vehicle Treatment Randomization->Treatment Analysis 6. Endpoint Analysis (Tumor Weight, IHC, etc.) Treatment->Analysis

Caption: Experimental workflow for a WZ4141 xenograft study.

References

Method

Preparation of WZ4141 Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the preparation and use of WZ4141 stock solutions in a research setting. WZ4141 is a pot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of WZ4141 stock solutions in a research setting. WZ4141 is a potent, selective, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Physicochemical and Solubility Data

A summary of the key quantitative data for WZ4141 is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.

PropertyValue
Molecular Weight 281.31 g/mol
Molecular Formula C₁₆H₁₅N₃O₂
Solubility in DMSO ≥ 50 mg/mL[1]
Appearance Crystalline solid
Storage of Solid -20°C
Storage of Solution -20°C for up to 1 year; -80°C for up to 2 years[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM WZ4141 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of WZ4141 in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • WZ4141 powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile filter tips

Procedure:

  • Calculation:

    • To prepare a 10 mM stock solution, the required mass of WZ4141 needs to be calculated using the following formula:

      • Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

      • For 1 mL (0.001 L) of a 10 mM stock solution:

      • Mass (mg) = 10 mM x 0.001 L x 281.31 g/mol = 2.81 mg

  • Weighing:

    • Carefully weigh 2.81 mg of WZ4141 powder using a calibrated analytical balance. To ensure accuracy, it is recommended to weigh a larger amount (e.g., 10 mg) and dissolve it in the corresponding larger volume of DMSO (3.55 mL for 10 mg to make a 10 mM solution).

  • Dissolution:

    • Transfer the weighed WZ4141 powder into a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous/sterile DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years), protected from light.[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM WZ4141 stock solution to the desired final concentration in cell culture medium.

Materials:

  • 10 mM WZ4141 stock solution in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or cell culture plates/flasks

  • Calibrated micropipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution:

    • Thaw a single aliquot of the 10 mM WZ4141 stock solution at room temperature.

  • Serial Dilution (Recommended):

    • To achieve accurate low micromolar or nanomolar concentrations and to minimize the final DMSO concentration in the culture, it is highly recommended to perform serial dilutions.

    • Example for a 1 µM final concentration in 10 mL of medium:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to get a 10 µM intermediate solution. Mix gently by pipetting.

      • Add 1 mL of this 10 µM intermediate solution to 9 mL of pre-warmed cell culture medium in your culture vessel to achieve a final concentration of 1 µM. The final DMSO concentration will be 0.01%.

  • Direct Dilution (for higher concentrations):

    • For higher working concentrations, direct dilution may be feasible.

    • Example for a 10 µM final concentration in 10 mL of medium:

      • Add 10 µL of the 10 mM stock solution directly to 10 mL of pre-warmed cell culture medium. The final DMSO concentration will be 0.1%.

Important Considerations:

  • DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Solubility in Aqueous Media: WZ4141 has poor solubility in aqueous solutions. When diluting the DMSO stock in cell culture medium, ensure rapid and thorough mixing to prevent precipitation.

Signaling Pathway and Experimental Workflow

WZ4141 is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Upon activation by its ligands (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways. WZ4141 irreversibly binds to the ATP-binding site of the EGFR kinase domain, blocking its activity and subsequent downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates WZ4141 WZ4141 WZ4141->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Experimental_Workflow start Start prep_stock Prepare 10 mM WZ4141 Stock Solution in DMSO start->prep_stock cell_culture Culture Cancer Cell Line (e.g., with EGFR mutation) start->cell_culture prepare_working Prepare Working Solutions of WZ4141 in Medium prep_stock->prepare_working seed_cells Seed Cells in Multi-well Plates cell_culture->seed_cells treat_cells Treat Cells with WZ4141 (and Vehicle Control) seed_cells->treat_cells prepare_working->treat_cells incubate Incubate for Specified Time (e.g., 72h) treat_cells->incubate assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay analyze Analyze Data and Determine IC50 assay->analyze end End analyze->end

References

Application

Application Notes and Protocols for WZ4002 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the administration of the EGFR inhibitor, WZ4002, in preclinical mouse models of non-small cell lu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of the EGFR inhibitor, WZ4002, in preclinical mouse models of non-small cell lung cancer (NSCLC) harboring EGFR mutations, particularly the T790M resistance mutation. The protocols outlined below are based on established methodologies from peer-reviewed research and are intended to ensure reproducible and reliable experimental outcomes.

Introduction

WZ4002 is a potent, mutant-selective, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has demonstrated significant efficacy in preclinical models against EGFR activating mutations (e.g., L858R, exon 19 deletions) and, crucially, the T790M resistance mutation, which often emerges after treatment with first- and second-generation EGFR TKIs. These notes provide detailed protocols for the preparation and administration of WZ4002 in mouse xenograft and genetically engineered mouse (GEM) models.

Mechanism of Action and Signaling Pathway

WZ4002 covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks EGFR autophosphorylation and downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation, survival, and growth. By selectively targeting mutant forms of EGFR over wild-type (WT) EGFR, WZ4002 is designed to have a wider therapeutic window and reduced toxicity compared to less selective inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (L858R/T790M) RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation WZ4002 WZ4002 WZ4002->EGFR Inhibition RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Figure 1: WZ4002 Inhibition of the EGFR Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo administration of WZ4002 in mouse models based on published studies.[1]

Table 1: WZ4002 Dosage and Administration in Mouse Models

ParameterDetailsSource
Compound WZ4002[1]
Mouse Models EGFR delE746_A750/T790M, L858R/T790M GEMMs[1]
Dosage Range 2.5 mg/kg to 25 mg/kg[1]
Administration Route Oral gavage[1]
Frequency Once or twice daily[1]
Vehicle 0.5% carboxymethylcellulose (CMC), 0.5% Tween-80 in water[1]

Table 2: In Vivo Efficacy of WZ4002

Mouse ModelDosageTreatment DurationOutcomeSource
EGFR delE746_A750/T790M25 mg/kg, twice daily2 weeksSignificant tumor regression[1]
EGFR L858R/T790M25 mg/kg, twice daily2 weeksSignificant tumor regression[1]

Experimental Protocols

Protocol 1: Preparation of WZ4002 Formulation for Oral Gavage

This protocol describes the preparation of a WZ4002 suspension for oral administration to mice.

Materials:

  • WZ4002 powder

  • Carboxymethylcellulose (CMC), low viscosity

  • Tween-80

  • Sterile, deionized water

  • Sterile microcentrifuge tubes

  • Sterile magnetic stir bar and stir plate

  • Sonicator (optional)

Procedure:

  • Prepare the Vehicle:

    • In a sterile beaker on a magnetic stir plate, add the required volume of sterile water.

    • Slowly add 0.5% (w/v) CMC to the water while stirring continuously to avoid clumping. Stir until the CMC is fully dissolved. This may take several hours.

    • Add 0.5% (v/v) Tween-80 to the CMC solution and continue to stir until a homogenous solution is formed.

  • Prepare the WZ4002 Suspension:

    • Weigh the required amount of WZ4002 powder based on the desired final concentration and the total volume to be prepared. For example, to prepare 10 mL of a 2.5 mg/mL suspension (for a 25 mg/kg dose in a 20g mouse with a 200 µL gavage volume), weigh 25 mg of WZ4002.

    • In a sterile tube, add the weighed WZ4002 powder.

    • Add a small amount of the vehicle to the powder and vortex or triturate to create a smooth paste.

    • Gradually add the remaining vehicle to the paste while continuously vortexing or stirring to ensure a uniform suspension.

    • If necessary, sonicate the suspension for a short period to aid in dispersion.

  • Storage:

    • Store the prepared suspension at 4°C for up to one week.

    • Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.

Protocol 2: Administration of WZ4002 via Oral Gavage in a Xenograft Mouse Model

This protocol outlines the procedure for establishing a tumor xenograft and subsequent treatment with WZ4002.

Materials:

  • NSCLC cells harboring EGFR T790M mutation (e.g., NCI-H1975)

  • Matrigel (or other suitable extracellular matrix)

  • Immunocompromised mice (e.g., NOD-SCID, nude mice)

  • Prepared WZ4002 suspension

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • 1 mL syringes

  • Calipers for tumor measurement

Experimental Workflow:

Xenograft_Workflow cluster_setup Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Culture NSCLC Cells (e.g., NCI-H1975) Cell_Harvest 2. Harvest and Count Cells Cell_Culture->Cell_Harvest Cell_Suspension 3. Resuspend Cells in Matrigel/Media Mixture Cell_Harvest->Cell_Suspension Injection 4. Subcutaneous Injection into Flank of Mouse Cell_Suspension->Injection Tumor_Growth 5. Monitor Tumor Growth Injection->Tumor_Growth Randomization 6. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 7. Administer WZ4002 or Vehicle (Oral Gavage, Daily) Randomization->Treatment Tumor_Measurement 8. Measure Tumor Volume (Bi-weekly) Treatment->Tumor_Measurement Endpoint 9. Endpoint: Euthanasia and Tumor/Tissue Collection Tumor_Measurement->Endpoint Analysis 10. Pharmacodynamic and Histological Analysis Endpoint->Analysis

References

Method

Application Notes and Protocols for WZ4141 Combination Therapies

For Researchers, Scientists, and Drug Development Professionals Introduction WZ4141 is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selective...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WZ4141 is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively target and inhibit both common sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, a frequent mechanism of acquired resistance to first and second-generation EGFR TKIs. WZ4141 accomplishes this by forming a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, leading to potent and sustained inhibition of EGFR signaling pathways. However, as with other targeted therapies, resistance to WZ4141 can develop through the activation of bypass signaling pathways.

These application notes provide a comprehensive overview of preclinical data and detailed protocols for utilizing WZ4141 in combination with other anti-cancer agents to overcome or delay the onset of therapeutic resistance. The focus is on combinations with MET inhibitors, for which there is substantial preclinical evidence. Additionally, proposed protocols for combinations with chemotherapy and immunotherapy are provided to guide future research.

Data Presentation: In Vitro and In Vivo Efficacy of WZ4141 (WZ4002) Combinations

The following tables summarize the synergistic effects of WZ4141 (often referred to as WZ4002 in preclinical studies) in combination with other targeted therapies in non-small cell lung cancer (NSCLC) models.

Table 1: In Vitro Efficacy of WZ4002 in Combination with MET Inhibitors [1]

Cell LineEGFR MutationResistance MechanismCombinationIC50 (µM) of WZ4002
H1975L858R, T790MT790MWZ4002 alone~0.008
H1975 + HGFL858R, T790MHGF-induced MET activationWZ4002 alone>1
H1975 + HGFL858R, T790MHGF-induced MET activationWZ4002 + E7050 (0.3 µM)~0.03
HCC827ERdelE746-A750MET AmplificationWZ4002 alone>1
HCC827ERdelE746-A750MET AmplificationWZ4002 + E7050 (0.3 µM)~0.1
PC-9/HGFdelE746-A750HGF OverexpressionWZ4002 alone>1
PC-9/HGFdelE746-A750HGF OverexpressionWZ4002 + E7050 (0.3 µM)~0.05

IC50 values are approximated from published data.

Table 2: In Vivo Efficacy of WZ4002 in Combination with MET Inhibitors

Tumor ModelEGFR MutationResistance MechanismCombinationOutcome
H1975 XenograftL858R, T790MHGF OverexpressionWZ4002 + E7050Potent inhibition of tumor growth
HCC827ER XenograftdelE746-A750MET AmplificationWZ4002 + E7050Potent inhibition of tumor growth
PC-9/HGF XenograftdelE746-A750HGF OverexpressionWZ4002 + E7050Potent inhibition of tumor growth
TD/MET Mouse Modeldel19/T790MMET OverexpressionWZ4002 + CrizotinibSignificant tumor regression (-69.5%)

Table 3: In Vitro Efficacy of WZ4002 in Combination with MEK Inhibitors [1]

Cell LineEGFR MutationCombinationKey Findings
PC-9Exon 19 delWZ4002 + TrametinibEnhanced apoptosis and delayed emergence of resistance
H1975L858R/T790MWZ4002 + TrametinibSynergistic inhibition of cell proliferation

Table 4: In Vivo Efficacy of WZ4002 in Combination with MEK Inhibitors [1]

Tumor ModelEGFR MutationCombinationOutcome
PC-9 XenograftExon 19 delWZ4002 + TrametinibEnhanced tumor regression and improved survival
H1975 XenograftL858R/T790MWZ4002 + TrametinibSignificant tumor growth inhibition

Signaling Pathways and Experimental Workflows

EGFR and MET Bypass Signaling Pathway

The diagram below illustrates the rationale for combining WZ4141 with a MET inhibitor. In EGFR-mutant NSCLC, the EGFR pathway is the primary driver of tumor growth. WZ4141 effectively inhibits this pathway, even in the presence of the T790M resistance mutation. However, resistance can emerge through the amplification of the MET receptor tyrosine kinase or overexpression of its ligand, HGF. This activates the MET signaling cascade, which in turn reactivates downstream pathways like PI3K/AKT and RAS/MEK/ERK, leading to continued cell proliferation and survival. Dual blockade of both EGFR and MET is therefore a rational strategy to overcome this resistance mechanism.

EGFR_MET_Bypass_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm EGFR EGFR (mutant) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET MET MET->PI3K MET->RAS EGF EGF EGF->EGFR HGF HGF HGF->MET Bypass Signal AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation WZ4141 WZ4141 WZ4141->EGFR MET_Inhibitor MET Inhibitor MET_Inhibitor->MET

EGFR and MET signaling pathways and points of inhibition.
Experimental Workflow for In Vitro Synergy Analysis

The following workflow outlines the key steps for assessing the synergistic effects of WZ4141 in combination with another drug in vitro.

In_Vitro_Workflow start Start cell_seeding Seed NSCLC cells in 96-well plates start->cell_seeding drug_treatment Treat with WZ4141, second drug, and combination cell_seeding->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze data: - Calculate IC50 values - Determine Combination  Index (CI) viability_assay->data_analysis end End data_analysis->end

References

Application

Application Notes and Protocols for WZ4002 in Studying Drug Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals Introduction WZ4002 is a potent and irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is particularl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WZ4002 is a potent and irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is particularly notable for its efficacy against EGFR mutations that confer resistance to first and second-generation EGFR TKIs, such as the T790M mutation. These application notes provide an overview of the use of WZ4002 as a tool to investigate mechanisms of drug resistance in non-small cell lung cancer (NSCLC) and include detailed protocols for key experiments.

Mechanism of Action

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth and tumorigenesis. While first and second-generation EGFR TKIs are effective against many of these activating mutations, the emergence of secondary mutations, most commonly the T790M "gatekeeper" mutation, renders these drugs ineffective.

WZ4002 is designed to overcome this resistance by covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding allows WZ4002 to effectively inhibit the activity of EGFR, even in the presence of the T790M mutation. By utilizing WZ4002, researchers can probe the signaling pathways and cellular responses associated with the inhibition of T790M-mutant EGFR, thereby elucidating mechanisms of both sensitivity and acquired resistance to this class of inhibitors.

Data Presentation

Table 1: In Vitro Activity of WZ4002 in EGFR-Mutant NSCLC Cell Lines
Cell LineEGFR Mutation StatusWZ4002 IC₅₀ (nM)Gefitinib IC₅₀ (nM)
PC-9exon 19 deletion2.515
H1975L858R + T790M8>10,000
HCC827exon 19 deletion320

IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50% and are approximate values gathered from published literature. Actual values may vary depending on experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of WZ4002 on cancer cell lines.

Materials:

  • WZ4002

  • EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Prepare serial dilutions of WZ4002 in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the WZ4002 dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the effect of WZ4002 on EGFR and downstream signaling pathways.

Materials:

  • WZ4002

  • EGFR-mutant NSCLC cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of WZ4002 for a specified time (e.g., 2, 6, 24 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay kit.

  • Denature protein samples by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation WZ4002 WZ4002 WZ4002->EGFR Inhibits

Caption: WZ4002 inhibits mutant EGFR signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Optional) Cell_Culture Culture EGFR-Mutant NSCLC Cell Lines Treatment Treat with WZ4002 Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western_Blot Western Blot for Signaling Proteins Treatment->Western_Blot Xenograft Establish Tumor Xenografts in Mice Drug_Admin Administer WZ4002 Xenograft->Drug_Admin Tumor_Measurement Measure Tumor Volume Drug_Admin->Tumor_Measurement IHC Immunohistochemistry of Tumor Tissue Tumor_Measurement->IHC

Caption: Experimental workflow for studying WZ4002.

Method

Application Notes and Protocols for the Quantification of WZ4141-Class EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the quantification of WZ4141-class compounds, a group of potent and selective covalent inhibitors...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of WZ4141-class compounds, a group of potent and selective covalent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR), particularly those harboring the T790M resistance mutation. Given that "WZ4141" is used to describe this class of pyrimidine-based inhibitors, this document will focus on the well-characterized representative, WZ4002, and provide a generalizable framework for similar molecules.

Introduction

The development of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The T790M mutation in the EGFR kinase domain is a common mechanism of resistance to first and second-generation TKIs. WZ4141-class inhibitors, such as WZ4002, are third-generation covalent inhibitors designed to overcome this resistance by selectively targeting the mutant EGFR while sparing the wild-type form, thus promising improved therapeutic efficacy and reduced toxicity.

Accurate quantification of these inhibitors in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document outlines protocols for the analysis of WZ4141-class compounds using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of Mutant EGFR Inhibition

WZ4141-class inhibitors target the ATP-binding site of mutant EGFR. By forming a covalent bond, they irreversibly inactivate the kinase, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Mutant EGFR (e.g., T790M) EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K WZ4141 WZ4141-Class Inhibitor WZ4141->EGFR Covalently Binds & Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation LCMS_Workflow Sample Plasma Sample (+ Internal Standard) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation (optional) Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC-MS/MS Injection Reconstitution->Injection Analysis Data Analysis & Quantification Injection->Analysis

Application

Application Notes and Protocols for WZ4141 in CRISPR-based EGFR Studies

For Researchers, Scientists, and Drug Development Professionals Introduction The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the EGFR gene are prevalent in non-small cell lung cancer (NSCLC), making it a key therapeutic target.[2] While EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical efficacy, the development of drug resistance, often through secondary mutations like T790M, remains a major challenge.[3][4]

WZ4141 is a potent, irreversible EGFR inhibitor that has demonstrated activity against the T790M resistance mutation. The advent of CRISPR/Cas9 genome editing technology provides a powerful tool to precisely engineer clinically relevant EGFR mutations in cell lines.[1][3] This allows for the creation of robust in vitro models to study the mechanisms of drug resistance and to evaluate the efficacy of next-generation inhibitors like WZ4141.

These application notes provide detailed protocols for utilizing CRISPR/Cas9 to generate EGFR mutant cell lines and for assessing the activity of WZ4141 in these models through cell viability and protein expression analysis.

EGFR Signaling Pathway and WZ4141 Inhibition

The binding of ligands, such as EGF, to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.[5] WZ4141 acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and blocking its autophosphorylation, thereby inhibiting downstream signaling.[6]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR WZ4141 WZ4141 WZ4141->EGFR Inhibition

EGFR Signaling Pathway and WZ4141 Inhibition.

Experimental Workflow for CRISPR-based EGFR Studies

The overall workflow for investigating WZ4141 using CRISPR-engineered cell lines involves several key stages: designing the guide RNA to target the specific EGFR mutation, delivering the CRISPR/Cas9 machinery into the cells, selecting and validating the mutant clones, and finally, performing functional assays with WZ4141.

Experimental_Workflow cluster_design Design & Preparation cluster_editing Gene Editing cluster_validation Validation cluster_functional_assays Functional Assays sgRNA_design sgRNA Design for EGFR Mutation Transfection Transfection of CRISPR Components sgRNA_design->Transfection Donor_template Donor Template (for HDR) Donor_template->Transfection Selection Selection of Edited Cells (FACS/Antibiotics) Transfection->Selection Clonal_expansion Clonal Expansion Selection->Clonal_expansion Sequencing Sanger Sequencing to Confirm Mutation Clonal_expansion->Sequencing Western_blot_validation Western Blot for EGFR Expression Sequencing->Western_blot_validation WT_vs_Mutant Wild-Type vs. Mutant Cell Lines Western_blot_validation->WT_vs_Mutant WZ4141_treatment WZ4141 Treatment WT_vs_Mutant->WZ4141_treatment MTS_assay MTS Assay (IC50 Determination) WZ4141_treatment->MTS_assay WB_analysis Western Blot Analysis (p-EGFR, p-AKT, p-ERK) WZ4141_treatment->WB_analysis

CRISPR-based EGFR study workflow.

Logical Framework for Studying WZ4141 Resistance

This diagram illustrates the logical approach to using CRISPR-generated cell lines to understand the efficacy of WZ4141 on specific EGFR mutations and to identify potential resistance mechanisms.

Logical_Framework Start Hypothesis: WZ4141 is effective against specific EGFR resistance mutations. CRISPR Use CRISPR/Cas9 to generate cell lines with specific EGFR mutations (e.g., T790M). Start->CRISPR Characterize Characterize cell lines: - Confirm mutation (Sequencing) - Assess EGFR expression (Western Blot) CRISPR->Characterize Treat Treat wild-type and mutant cell lines with a dose range of WZ4141. Characterize->Treat Assess_viability Assess cell viability (MTS Assay) and determine IC50 values. Treat->Assess_viability Assess_signaling Assess inhibition of EGFR signaling (p-EGFR, p-AKT, p-ERK) by Western Blot. Treat->Assess_signaling Compare Compare IC50 and signaling inhibition between wild-type and mutant cells. Assess_viability->Compare Assess_signaling->Compare Conclusion_sensitive Conclusion: WZ4141 is effective against the engineered EGFR mutation. Compare->Conclusion_sensitive Significantly lower IC50 and strong signaling inhibition in mutant cells Conclusion_resistant Conclusion: The engineered EGFR mutation confers resistance to WZ4141. Compare->Conclusion_resistant Similar or higher IC50 and weak signaling inhibition in mutant cells

Logic of WZ4141 resistance studies.

Quantitative Data

The following tables present illustrative data on the efficacy of WZ4141 against wild-type and CRISPR-engineered EGFR mutant cell lines.

Table 1: Illustrative IC50 Values of WZ4141 in EGFR Wild-Type and Mutant Cell Lines

Cell LineEGFR GenotypeIC50 (nM) of WZ4141
A549 (Parental)Wild-Type1500
A549-EGFR-T790MT790M (CRISPR-edited)50
PC9 (Parental)Exon 19 Deletion25
PC9-EGFR-T790MExon 19 Del / T790M (CRISPR-edited)35

Table 2: Illustrative Quantification of Protein Phosphorylation after WZ4141 Treatment

Cell LineTreatment (100 nM WZ4141)Relative p-EGFR Level (%)Relative p-AKT Level (%)Relative p-ERK Level (%)
A549 (WT)Untreated100100100
Treated859088
A549-EGFR-T790MUntreated100100100
Treated152530
PC9-EGFR-T790MUntreated100100100
Treated203035

Experimental Protocols

Protocol 1: Generation of EGFR T790M Mutant Cell Lines using CRISPR/Cas9

This protocol describes the generation of an EGFR T790M mutation in a lung cancer cell line (e.g., A549 or PC9) using CRISPR/Cas9-mediated homology-directed repair (HDR).

1. Materials

  • Target lung cancer cell line (e.g., A549)

  • All-in-one CRISPR/Cas9 plasmid vector (expressing Cas9 and sgRNA)

  • Single-stranded oligodeoxynucleotide (ssODN) donor template for T790M

  • Lipofectamine 3000 or similar transfection reagent

  • Complete growth medium

  • Puromycin (B1679871) or other selection antibiotic

  • Genomic DNA extraction kit

  • PCR primers flanking the EGFR exon 20 T790M locus

  • Sanger sequencing service

2. sgRNA and Donor Template Design

  • sgRNA Design : Design an sgRNA targeting a region as close as possible to the T790M mutation site in exon 20 of the EGFR gene. Ensure the sgRNA has a low off-target score.

  • Donor Template Design : Synthesize an ssODN (100-200 nt) containing the T790M mutation (c.2369C>T). Flank the mutation with 40-80 bp homology arms identical to the wild-type sequence. Introduce silent mutations in the PAM site within the donor template to prevent re-cutting by Cas9.

3. Transfection

  • One day before transfection, seed 2 x 10^5 cells per well in a 6-well plate.

  • On the day of transfection, co-transfect the CRISPR/Cas9-sgRNA plasmid (2.5 µg) and the ssODN donor template (100 pmol) using Lipofectamine 3000 according to the manufacturer's protocol.[7]

4. Selection and Clonal Expansion

  • 48 hours post-transfection, begin selection by adding the appropriate concentration of puromycin to the culture medium.

  • After 7-10 days of selection, surviving cells are likely to have integrated the plasmid.

  • Perform single-cell sorting into 96-well plates to isolate and expand individual clones.

5. Validation of Mutant Clones

  • Genomic DNA Extraction : Extract genomic DNA from the expanded clones.

  • PCR Amplification : Amplify the EGFR exon 20 region using the designed primers.

  • Sanger Sequencing : Purify the PCR product and send for Sanger sequencing to confirm the presence of the T790M mutation.[1]

Protocol 2: Cell Viability (MTS) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of WZ4141.

1. Materials

  • Wild-type and CRISPR-edited EGFR mutant cell lines

  • WZ4141 stock solution (in DMSO)

  • 96-well plates

  • Complete growth medium

  • MTS reagent

  • Microplate reader

2. Procedure

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of WZ4141 in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the WZ4141 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[8][9][10][11]

  • Measure the absorbance at 490 nm using a microplate reader.[9][11]

3. Data Analysis

  • Subtract the background absorbance (medium only) from all readings.

  • Normalize the data to the vehicle control (100% viability).

  • Plot the cell viability against the log concentration of WZ4141 and use a non-linear regression model to calculate the IC50 value.

Protocol 3: Western Blot Analysis of EGFR Signaling

This protocol is for assessing the effect of WZ4141 on the phosphorylation of EGFR, AKT, and ERK.

1. Materials

  • Wild-type and CRISPR-edited EGFR mutant cell lines

  • WZ4141

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

2. Cell Lysis and Protein Quantification

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with WZ4141 at the desired concentration for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them with 100-150 µL of RIPA buffer.[6]

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.[12]

3. SDS-PAGE and Immunoblotting

  • Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.[6]

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and add ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.[12]

4. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phosphoprotein signal to the total protein signal, and then to a loading control (GAPDH or β-actin).[6][12]

References

Method

Application Notes and Protocols for WZ4141 Treatment of Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Introduction WZ4141 is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is highly effect...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WZ4141 is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is highly effective against EGFR mutations that confer resistance to first and second-generation TKIs, most notably the T790M "gatekeeper" mutation frequently found in non-small cell lung cancer (NSCLC). WZ4141 covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of EGFR signaling. This, in turn, disrupts downstream pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways, ultimately inducing cell cycle arrest and apoptosis. These application notes provide detailed protocols for the in vitro evaluation of WZ4141 in cancer cell lines.

Data Presentation

Table 1: In Vitro Efficacy of WZ4141 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Cell LineEGFR Mutation StatusIC50 (nM)Reference
PC-9exon 19 deletion2[1]
HCC827exon 19 deletion1.5[2]
H1975L858R, T790M8[3]
H3255L858R5[1]
A549Wild-Type>5000[4]
Table 2: Effect of WZ4141 on Cell Cycle Distribution in H1975 NSCLC Cells
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (DMSO)45 ± 338 ± 217 ± 1
WZ4141 (10 nM, 24h)68 ± 420 ± 312 ± 2

Data are represented as mean ± standard deviation from three independent experiments.

Table 3: WZ4141-Induced Apoptosis in H1975 NSCLC Cells
Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
Control (DMSO)3 ± 12 ± 0.5
WZ4141 (10 nM, 48h)25 ± 315 ± 2

Data are represented as mean ± standard deviation from three independent experiments.

Table 4: Quantitative Western Blot Analysis of EGFR Pathway Inhibition by WZ4141 in H1975 Cells
Target ProteinTreatment (10 nM WZ4141, 6h)Fold Change vs. Control (DMSO)
p-EGFR (Tyr1068)WZ41410.15 ± 0.05
Total EGFRWZ41410.9 ± 0.1
p-AKT (Ser473)WZ41410.3 ± 0.08
Total AKTWZ41411.0 ± 0.1
p-ERK1/2 (Thr202/Tyr204)WZ41410.2 ± 0.06
Total ERK1/2WZ41410.95 ± 0.1

Data are represented as mean ± standard deviation from three independent experiments. Fold change is normalized to total protein levels and then to the DMSO control.

Experimental Protocols

Cell Culture and WZ4141 Treatment

Materials:

  • Cancer cell lines (e.g., H1975, PC-9, HCC827)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • WZ4141 (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

  • Cell culture flasks, plates, and other necessary consumables

Protocol:

  • Cell Line Maintenance: Culture cancer cell lines in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

  • WZ4141 Stock Solution: Prepare a 10 mM stock solution of WZ4141 by dissolving it in DMSO. Aliquot into single-use tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Treatment: a. Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or cell cycle analysis). b. Allow cells to adhere and reach the desired confluency (typically 50-70%). c. Prepare working solutions of WZ4141 by diluting the stock solution in a complete growth medium to the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final DMSO concentration as the highest WZ4141 concentration. d. Replace the existing medium with the medium containing WZ4141 or vehicle control. e. Incubate the cells for the desired duration as specified in the individual assay protocols.

G cluster_0 Cell Culture & WZ4141 Treatment Workflow Maintain Cell Lines Maintain Cell Lines Seed Cells Seed Cells Maintain Cell Lines->Seed Cells Prepare WZ4141 Stock Prepare WZ4141 Stock Prepare Working Solutions Prepare Working Solutions Prepare WZ4141 Stock->Prepare Working Solutions Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Working Solutions->Treat Cells Incubate Incubate Treat Cells->Incubate

WZ4141 Treatment Workflow
Cell Viability (MTT) Assay

Materials:

  • Cells treated with WZ4141 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Following WZ4141 treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • Cells treated with WZ4141

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Harvest both adherent and floating cells after WZ4141 treatment.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • Cells treated with WZ4141

  • Cold 70% ethanol (B145695)

  • Cold PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Harvest cells after WZ4141 treatment.

  • Wash the cells once with cold PBS and resuspend the pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blot Analysis

Materials:

  • Cells treated with WZ4141

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After WZ4141 treatment, wash cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Mechanism of Action: Signaling Pathway

WZ4141 exerts its anti-cancer effects by irreversibly inhibiting the kinase activity of mutant EGFR, including the T790M resistance mutation. This blocks the autophosphorylation of EGFR and subsequent activation of downstream pro-survival signaling pathways. The two major pathways affected are the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway. Inhibition of these pathways leads to the downregulation of proteins involved in cell cycle progression and survival, ultimately resulting in G1 phase cell cycle arrest and the induction of apoptosis.

G cluster_0 WZ4141 Mechanism of Action cluster_1 PI3K/AKT Pathway cluster_2 MAPK/ERK Pathway WZ4141 WZ4141 EGFR Mutant EGFR (incl. T790M) WZ4141->EGFR Inhibits PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Decreased Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Cell_Cycle_Arrest G1 Cell Cycle Arrest Apoptosis Apoptosis Proliferation_Survival->Cell_Cycle_Arrest Proliferation_Survival->Apoptosis

WZ4141 Signaling Pathway

References

Technical Notes & Optimization

Troubleshooting

WZ4141 Technical Support Center: Troubleshooting Solubility and Experimental Design

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of WZ4141, a potent epidermal growth factor receptor (EGFR) inhibitor. Here you wi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of WZ4141, a potent epidermal growth factor receptor (EGFR) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is WZ4141 and what is its primary mechanism of action?

A1: WZ4141 is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Its primary mechanism of action is to block the autophosphorylation of EGFR, thereby inhibiting downstream signaling pathways, such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK (MAPK) pathways, which are crucial for cell proliferation and survival.[3] WZ4141 and its analogs are particularly noted for their potent activity against EGFR mutants that confer resistance to first-generation EGFR inhibitors, such as the T790M "gatekeeper" mutation.[1]

Q2: What are the recommended solvents for dissolving WZ4141?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most highly recommended solvent for preparing stock solutions of WZ4141 due to its high solubility.[4] Ethanol can also be used, although the solubility is lower than in DMSO. WZ4141 is sparingly soluble in aqueous buffers like phosphate-buffered saline (PBS).[5][6][7][8]

Q3: What is the recommended storage procedure for WZ4141 powder and stock solutions?

A3: WZ4141 powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[4]

Q4: What are typical working concentrations for WZ4141 in cell-based assays?

A4: The optimal working concentration of WZ4141 will vary depending on the cell line and the specific EGFR mutation status. For cell lines harboring EGFR mutations, IC50 values (the concentration that inhibits 50% of cell growth) are typically in the nanomolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.[1][9][10][11]

Q5: How does WZ4141's activity compare against wild-type and mutant EGFR?

A5: WZ4141 and its analogs are designed to be mutant-selective, showing significantly higher potency against EGFR harboring activating mutations (e.g., L858R, delE746_A750) and the T790M resistance mutation, while being less active against wild-type EGFR.[1] This selectivity is advantageous as it can minimize toxicity associated with inhibiting wild-type EGFR in non-cancerous cells.[1]

Solubility Data

The solubility of WZ4141 in various common laboratory solvents is summarized in the table below. Please note that these are approximate values and may vary slightly between different batches of the compound.

SolventSolubilityRecommended Stock ConcentrationStorage of Stock Solution
DMSO High (e.g., ≥ 20 mg/mL)10-50 mM-80°C (up to 1 year)
Ethanol Moderate (e.g., ~30 mg/mL for similar compounds)1-10 mM-20°C
PBS (pH 7.2) Very Low / Sparingly SolubleNot Recommended for StockNot Recommended

Note: To prepare aqueous working solutions, it is recommended to first dissolve WZ4141 in DMSO to create a high-concentration stock solution, which can then be serially diluted in the desired aqueous buffer or cell culture medium.

Troubleshooting Guide: WZ4141 Solubility Issues

Problem: WZ4141 powder is not dissolving in DMSO.

  • Possible Cause: Insufficient vortexing or sonication.

  • Solution:

    • Ensure you are using anhydrous (dry) DMSO.

    • Vortex the solution vigorously for several minutes.

    • If the compound still does not dissolve, sonicate the solution in a water bath for 5-10 minutes.[4]

    • Gentle warming in a water bath (not exceeding 37°C) can also aid dissolution.

Problem: WZ4141 precipitates when I dilute my DMSO stock solution into aqueous media (e.g., cell culture medium or PBS).

  • Possible Cause 1: The final concentration of WZ4141 exceeds its solubility limit in the aqueous medium.

  • Solution 1:

    • Increase the final volume of the aqueous medium to lower the final concentration of WZ4141.

    • Consider preparing a lower concentration DMSO stock solution and adding a proportionally larger volume to your aqueous medium, while ensuring the final DMSO concentration remains non-toxic to your cells (typically ≤ 0.5%).

  • Possible Cause 2: The dilution is performed too quickly, causing the compound to crash out of solution.

  • Solution 2:

    • Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and thorough mixing.

    • Pre-warm the aqueous medium to 37°C before adding the WZ4141 stock solution.

  • Possible Cause 3: The final DMSO concentration is too low to maintain solubility.

  • Solution 3:

    • Ensure the final DMSO concentration in your experiment is sufficient to keep WZ4141 in solution. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Below is a flowchart to guide you through troubleshooting solubility issues.

G start Start: WZ4141 Solubility Issue check_solvent Is the primary solvent anhydrous DMSO? start->check_solvent use_anhydrous Use fresh, anhydrous DMSO. check_solvent->use_anhydrous No dissolution_method How was the stock solution prepared? check_solvent->dissolution_method Yes use_anhydrous->dissolution_method vortex_sonicate Vortex vigorously and/or sonicate for 5-10 minutes. dissolution_method->vortex_sonicate Simple mixing precipitation_check Does precipitation occur upon dilution into aqueous buffer? dissolution_method->precipitation_check Vortexed/Sonicated vortex_sonicate->precipitation_check no_issue Solution should be clear. Proceed with experiment. precipitation_check->no_issue No dilution_technique How was the dilution performed? precipitation_check->dilution_technique Yes slow_dilution Add stock solution dropwise to pre-warmed aqueous medium while vortexing. dilution_technique->slow_dilution Added quickly final_conc_check Is the final WZ4141 concentration too high? dilution_technique->final_conc_check Added slowly with mixing slow_dilution->final_conc_check lower_final_conc Lower the final concentration of WZ4141. final_conc_check->lower_final_conc Yes final_dmso_check Is the final DMSO concentration sufficient? final_conc_check->final_dmso_check No lower_final_conc->final_dmso_check increase_dmso Increase final DMSO concentration (typically ≤ 0.5%) and include vehicle control. final_dmso_check->increase_dmso No end Issue Resolved final_dmso_check->end Yes increase_dmso->end

Troubleshooting flowchart for WZ4141 solubility issues.

Experimental Protocols

Protocol: Cell Viability (MTT) Assay for WZ4141 in A549 Human Lung Carcinoma Cells

This protocol provides a general guideline for determining the cytotoxic effects of WZ4141 on the A549 human lung adenocarcinoma cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • A549 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • WZ4141

  • Anhydrous DMSO

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells until they reach approximately 80% confluency.

    • Trypsinize and resuspend the cells in complete medium.

    • Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Preparation of WZ4141 Dilutions:

    • Prepare a 10 mM stock solution of WZ4141 in anhydrous DMSO.

    • Perform serial dilutions of the WZ4141 stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the treated wells) and a "no treatment" control (medium only).

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared WZ4141 dilutions or control solutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the treatment incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the WZ4141 concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathway

WZ4141 inhibits the EGFR signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by WZ4141.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Autophosphorylation and recruitment PI3K PI3K EGFR->PI3K Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf Akt AKT PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds WZ4141 WZ4141 WZ4141->EGFR Inhibits autophosphorylation

EGFR signaling pathway and inhibition by WZ4141.

References

Optimization

Technical Support Center: Optimizing WZ4141 Dosage for In Vivo Studies

Welcome to the technical support center for the use of WZ4141 in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage, administration,...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of WZ4141 in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage, administration, and troubleshooting for preclinical studies. WZ4141 is a potent, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has demonstrated significant activity against non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M resistance mutation, while showing markedly less activity against wild-type (WT) EGFR.[1] This selectivity offers a therapeutic advantage by minimizing toxicities associated with the inhibition of WT EGFR.[1]

Much of the detailed in vivo characterization has been performed on the closely related analog, WZ4002. Given the structural and functional similarities, the data presented for WZ4002 serves as a strong proxy and valuable guide for designing experiments with WZ4141.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of WZ4141?

A1: WZ4141 is an irreversible EGFR inhibitor that selectively targets mutant forms of the receptor, including the T790M "gatekeeper" mutation that confers resistance to first-generation EGFR TKIs like gefitinib (B1684475) and erlotinib.[1][2] It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[3][4] This irreversible binding blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.[3][5]

Q2: What is a recommended starting dose for WZ4141 in a mouse xenograft model?

A2: Based on studies with the closely related compound WZ4002, a dose range of 2.5 mg/kg to 25 mg/kg administered orally once daily has been shown to be effective in mouse models of lung cancer with EGFR T790M mutations.[3][6] In a two-week efficacy study, WZ4002 treatment at 25 mg/kg resulted in significant tumor regression.[3][5] Researchers should perform a dose-response study to determine the optimal dose for their specific model and experimental conditions.

Q3: How should I formulate WZ4141 for oral gavage in mice?

A3: WZ4141 is poorly soluble in aqueous solutions. A common and effective vehicle for oral administration is a mixture of 10% 1-methyl-2-pyrrolidinone (B7775990) (NMP) and 90% polyethylene (B3416737) glycol 300 (PEG300).[1][5] The formulated solution should be prepared fresh before each use.[1]

Q4: What are the expected pharmacokinetic properties of WZ4141 in mice?

A4: While specific pharmacokinetic data for WZ4141 is limited, studies on the analogous compound WZ4002 in mice provide valuable insights. After oral administration, WZ4002 was found to have an oral bioavailability of 24%, a plasma half-life of 2.5 hours, and an achievable plasma concentration of 429 ng/mL.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor solubility or precipitation of WZ4141 in the formulation. Improper solvent ratio or incomplete dissolution.Ensure the vehicle is prepared correctly with 10% NMP and 90% PEG300. Vortex the solution thoroughly until the WZ4141 powder is completely dissolved. Prepare the formulation fresh before each administration.[1]
Lack of tumor growth inhibition at the expected dose. Suboptimal dosing regimen.Increase the dose within the reported effective range (up to 25 mg/kg/day for WZ4002). Ensure accurate oral gavage technique to deliver the full dose. Confirm the presence of the target EGFR mutation (e.g., T790M) in your xenograft model.
Development of resistance.Resistance to WZ4141 can emerge through on-target mechanisms like the C797S mutation, which prevents covalent binding, or off-target mechanisms involving activation of bypass signaling pathways (e.g., MAPK, PI3K-AKT).[4] Consider combination therapies to overcome resistance.
Signs of toxicity in mice (e.g., significant weight loss, lethargy). Dose is too high for the specific mouse strain or model.Reduce the dose of WZ4141. Monitor the body weight of the mice 2-3 times per week as a key indicator of toxicity.[1] Observe the mice daily for any signs of distress.[1]
Off-target effects.While WZ4141 is highly selective for mutant EGFR, high concentrations may inhibit other kinases. If toxicity is observed at doses that are not providing the expected efficacy, consider evaluating potential off-target effects.

Data Presentation

Table 1: In Vitro IC₅₀ Values of WZ4002 Against Various EGFR Genotypes

Cell Line/GenotypeIC₅₀ (nM)Reference
EGFRL858R2[5]
EGFRL858R/T790M8[5]
EGFRE746_A7503[5]
EGFRE746_A750/T790M2[5]
Wild-Type EGFR>1000[3]

Table 2: In Vivo Efficacy of WZ4002 in a Murine Lung Cancer Model

Mouse ModelDosageTreatment DurationOutcomeReference
Genetically engineered mice with EGFRdelE746_A750/T790M or EGFRL858R/T790M mutations25 mg/kg, orally, daily2 weeksSignificant tumor regression observed via MRI imaging[3][6]

Table 3: In Vivo Pharmacokinetic Profile of WZ4002 in Mice

ParameterValueReference
Achievable Plasma Concentration429 ng/mL[3]
Half-life2.5 hours[3]
Oral Bioavailability24%[3]

Experimental Protocols

WZ4141 Formulation for Oral Gavage

Materials:

  • WZ4141 powder

  • 1-methyl-2-pyrrolidinone (NMP)

  • Polyethylene glycol 300 (PEG300)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution consisting of 10% NMP and 90% PEG300. For example, to prepare 1 mL of vehicle, mix 100 µL of NMP with 900 µL of PEG300.[1]

  • WZ4141 Dissolution: Weigh the required amount of WZ4141 powder based on the desired final concentration and total volume. Add the WZ4141 powder to the prepared vehicle.

  • Mixing: Vortex the solution thoroughly until the WZ4141 is completely dissolved.

  • Storage: The formulated WZ4141 solution should be prepared fresh before each use. If short-term storage is necessary, it should be kept at 4°C and protected from light.[1]

Subcutaneous Lung Cancer Xenograft Model and WZ4141 Treatment

Materials:

  • Human non-small cell lung cancer cell line with EGFR T790M mutation (e.g., NCI-H1975)

  • Immunodeficient mice (e.g., BALB/c nude)

  • Cell culture medium, PBS, Trypsin-EDTA

  • Matrigel (optional)

  • Syringes and needles

  • Calipers

  • Formulated WZ4141

Procedure:

  • Cell Preparation: Culture NCI-H1975 cells in appropriate medium until they reach 70-80% confluency. Wash the cells with PBS and detach them using trypsin-EDTA. Resuspend the cell pellet in sterile PBS or serum-free medium to a concentration of 5 x 106 to 1 x 107 cells per 100-200 µL. If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/media and Matrigel on ice.[1]

  • Subcutaneous Injection: Anesthetize the mouse using an approved method. Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.[1]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[1]

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the formulated WZ4141 or vehicle control to the respective groups via oral gavage at the determined dose and schedule. The volume administered should be based on the individual mouse's body weight on the day of dosing.[1]

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity. Observe the mice daily for any signs of distress or adverse reactions.[1]

  • Endpoint and Tissue Collection: Continue treatment for the planned duration (e.g., 2-3 weeks) or until tumors in the control group reach the predetermined endpoint size. At the end of the study, euthanize the mice according to approved institutional protocols. Tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).[4]

Visualizations

WZ4141_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mutant_EGFR Mutant EGFR (e.g., L858R/T790M) PI3K PI3K Mutant_EGFR->PI3K RAS RAS Mutant_EGFR->RAS WZ4141 WZ4141 WZ4141->Mutant_EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

WZ4141 covalently inhibits mutant EGFR, blocking downstream signaling pathways.

In_Vivo_Workflow Cell_Culture 1. Cell Culture (e.g., NCI-H1975) Xenograft_Implantation 2. Subcutaneous Xenograft Implantation Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. WZ4141 or Vehicle Administration (Oral Gavage) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Mouse Body Weight Treatment->Monitoring Endpoint 7. Endpoint & Tissue Collection for Analysis Monitoring->Endpoint

Workflow for a preclinical in vivo efficacy study of WZ4141.

Troubleshooting_Logic cluster_treatment Re-evaluate and Modify Protocol Start In Vivo Experiment with WZ4141 Efficacy Is there significant tumor growth inhibition? Start->Efficacy Toxicity Are there signs of toxicity? Efficacy->Toxicity Yes Check_Dose Increase Dose or Optimize Schedule Efficacy->Check_Dose No Success Experiment Successful Toxicity->Success No Reduce_Dose Reduce Dose Toxicity->Reduce_Dose Yes Check_Model Verify EGFR Mutation Status of Xenograft Check_Dose->Check_Model Treatment Administer Modified Treatment Protocol Check_Model->Treatment Reduce_Dose->Treatment Check_Formulation Ensure Proper Formulation Check_Formulation->Treatment

Logical workflow for troubleshooting in vivo WZ4141 experiments.

References

Troubleshooting

WZ4141 Technical Support Center: Overcoming Off-Target Effects

Welcome to the technical support center for WZ4141. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of WZ4141 and to help troubleshoot po...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for WZ4141. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of WZ4141 and to help troubleshoot potential issues, with a focus on identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is WZ4141 and what is its primary target?

WZ4141 is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was specifically designed to target the T790M "gatekeeper" mutation in EGFR, which confers resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] While highly potent against the T790M mutant, it also maintains activity against the common activating EGFR mutations (e.g., exon 19 deletions and L858R).[2]

Q2: What are "off-target" effects and why are they a concern with kinase inhibitors like WZ4141?

Off-target effects refer to the interaction of a drug with proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases can occur. These unintended interactions can lead to a variety of issues, including:

  • Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target effect.

  • Cellular toxicity: Inhibition of essential kinases can lead to adverse cellular effects.

  • Unpredictable side effects in a clinical context.

Q3: Are there known off-target kinases for WZ4141?

Q4: How can I determine if the phenotype I am observing is due to an on-target or off-target effect of WZ4141?

Several strategies can be employed to differentiate between on-target and off-target effects:

  • Use a structurally unrelated inhibitor: If a different, structurally distinct inhibitor of the same target (EGFR T790M) produces the same phenotype, it is more likely an on-target effect.

  • Genetic validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target (EGFR). If this recapitulates the phenotype observed with WZ4141, it supports an on-target mechanism.

  • Dose-response analysis: On-target effects should typically occur at concentrations consistent with the IC50 of WZ4141 for EGFR T790M. Off-target effects may require higher concentrations.

  • Rescue experiments: If the phenotype is due to on-target EGFR inhibition, it might be rescued by expressing a drug-resistant mutant of EGFR or by activating a downstream signaling pathway.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected cellular phenotype inconsistent with EGFR inhibition. Off-target kinase inhibition. 1. Perform a kinase selectivity screen to identify potential off-target kinases. 2. Validate potential off-targets using in vitro kinase assays and cellular thermal shift assays (CETSA). 3. Conduct Western blot analysis to examine the phosphorylation status of downstream effectors of suspected off-target kinases.
Inconsistent results between different cell lines. Differential expression of off-target kinases. 1. Profile the expression levels of the primary target (EGFR) and potential off-target kinases in the cell lines being used. 2. Choose cell lines with a well-defined and consistent expression profile for your target of interest.
High levels of cell death at concentrations expected to be selective. Inhibition of a critical survival kinase. 1. Carefully perform a dose-response curve to determine the optimal concentration of WZ4141 that inhibits EGFR T790M without causing excessive toxicity. 2. Investigate the activation of apoptotic pathways (e.g., cleaved caspase-3) at various concentrations.
Observed phenotype does not correlate with inhibition of downstream EGFR signaling (e.g., p-AKT, p-ERK). The phenotype is driven by an EGFR-independent off-target effect. 1. Confirm inhibition of p-EGFR at the concentration of WZ4141 being used. 2. If p-EGFR is inhibited but downstream signaling is unaffected, this strongly suggests the involvement of other pathways. 3. Use orthogonal approaches (siRNA, structurally unrelated inhibitors) to confirm the role of EGFR.

Data Presentation

Table 1: Comparative Inhibitory Activity of Third-Generation EGFR TKIs

CompoundEGFR (L858R/T790M) IC50 (nM)EGFR (WT) IC50 (nM)Selectivity Ratio (WT/mutant)
WZ4141 ~2~32~16
Osimertinib (B560133)<10~200>20
Rociletinib~20~300~15

Note: IC50 values are approximate and can vary depending on the assay conditions. Data compiled from various sources for comparative purposes.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Validate Off-Target Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of WZ4141 against a potential off-target kinase.

Materials:

  • Recombinant active kinase of interest

  • Kinase-specific substrate peptide

  • WZ4141 stock solution (in DMSO)

  • Kinase reaction buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Methodology:

  • Prepare WZ4141 Dilutions: Perform a serial dilution of the WZ4141 stock solution in kinase reaction buffer to create a range of concentrations for testing (e.g., 11-point, 3-fold serial dilution starting from 10 µM). Include a DMSO-only control.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the kinase/substrate mixture in reaction buffer to each well of a 384-well plate.

    • Add 0.5 µL of the diluted WZ4141 or DMSO control to the appropriate wells.

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 2 µL of ATP solution to each well to start the reaction.

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).

    • Plot the percentage of kinase activity against the logarithm of the WZ4141 concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Signaling Pathways

Objective: To assess the effect of WZ4141 on the phosphorylation status of EGFR and downstream signaling proteins (AKT and ERK) to investigate on- and off-target pathway modulation.

Materials:

  • Cell line of interest (e.g., NCI-H1975, which harbors the L858R/T790M EGFR mutations)

  • Complete cell culture medium

  • WZ4141 stock solution (in DMSO)

  • EGF (Epidermal Growth Factor)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours if necessary to reduce basal signaling.

    • Treat cells with various concentrations of WZ4141 (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

    • Stimulate the cells with 50 ng/mL EGF for 15 minutes to induce EGFR phosphorylation. Include an unstimulated, untreated control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein signal to the total protein signal, which is then normalized to the loading control.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation EGF EGF Ligand EGF->EGFR Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation WZ4141 WZ4141 WZ4141->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of WZ4141.

Experimental_Workflow cluster_problem Problem Identification cluster_validation Validation Strategy cluster_investigation Off-Target Investigation cluster_conclusion Conclusion Start Unexpected Phenotype Observed with WZ4141 DoseResponse Dose-Response Analysis Start->DoseResponse Orthogonal Orthogonal Approaches (siRNA, other inhibitors) Start->Orthogonal KinomeScan Kinome Profiling (e.g., KinomeScan) Start->KinomeScan OnTarget On-Target Effect Confirmed Orthogonal->OnTarget KinaseAssay In Vitro Kinase Assay for Hits KinomeScan->KinaseAssay CETSA Cellular Thermal Shift Assay (CETSA) KinaseAssay->CETSA WesternBlot Western Blot for Downstream Pathways CETSA->WesternBlot OffTarget Off-Target Effect Identified WesternBlot->OffTarget

Caption: Troubleshooting workflow for investigating WZ4141 off-target effects.

References

Optimization

WZ4141 Technical Support Center: Troubleshooting Experimental Variability

Welcome to the WZ4141 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and variability when working with WZ4141...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the WZ4141 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and variability when working with WZ4141, a potent, irreversible inhibitor of mutant Epidermal Growth Factor Receptor (EGFR), particularly the T790M resistance mutation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of WZ4141?

A1: WZ4141 is an ATP-competitive inhibitor that selectively and irreversibly binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of mutant EGFR, including the T790M variant. This covalent modification blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.

Q2: How should I prepare and store WZ4141 stock solutions?

A2: WZ4141 is typically supplied as a solid powder. For experimental use, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO).

  • Preparation: To prepare a 10 mM stock solution, dissolve the appropriate mass of WZ4141 powder in anhydrous, sterile DMSO. Ensure complete dissolution by vortexing or brief sonication.

  • Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When stored properly, DMSO stock solutions are generally stable for up to one year. For short-term storage (up to a month), -20°C is sufficient.

Q3: What is the recommended final concentration of DMSO in cell culture experiments?

A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any effects of the solvent.

Troubleshooting Experimental Variability

This section provides solutions to common issues encountered during in vitro experiments with WZ4141.

Issue Possible Cause(s) Recommended Solution(s)
High Variability in IC50 Values 1. Cell Line Heterogeneity: Different passages of the same cell line can exhibit phenotypic and genotypic drift. 2. Assay Conditions: Variations in cell seeding density, incubation time, and reagent concentrations can significantly impact IC50 values.[1][2] 3. Lot-to-Lot Variability of WZ4141: Different batches of the compound may have slight variations in purity or activity.[3][4][5][6][7] 4. Calculation Method: The mathematical model used to calculate the IC50 value can influence the result.[2]1. Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling. Use cells from a consistent and low passage number. 2. Standardize Protocols: Strictly adhere to a standardized protocol for all experiments. Optimize and validate seeding density and incubation times for each cell line. 3. Lot Validation: When a new lot of WZ4141 is used, perform a pilot experiment to compare its activity with the previous lot. 4. Consistent Data Analysis: Use the same software and non-linear regression model for all IC50 calculations.
WZ4141 Precipitation in Culture Media 1. Poor Aqueous Solubility: WZ4141 has low solubility in aqueous solutions.[8] 2. High Final Concentration: The desired final concentration of WZ4141 may exceed its solubility limit in the culture medium. 3. Incorrect Dilution Method: Rapid dilution of a concentrated DMSO stock into aqueous media can cause the compound to precipitate.1. Use of Co-solvents: While not ideal for cell-based assays, for certain applications, co-solvents like PEG300 or Tween 80 can be used in combination with DMSO for in vivo studies.[9] 2. Stepwise Dilution: Prepare intermediate dilutions of the WZ4141 stock solution in culture media. Add the WZ4141 solution to the media dropwise while gently vortexing to ensure rapid mixing. 3. Warm the Media: Warming the culture media to 37°C before adding the WZ4141 solution can help improve solubility.
Inconsistent Western Blot Results for p-EGFR Inhibition 1. Suboptimal Cell Lysis: Incomplete cell lysis can lead to inefficient protein extraction and variability in protein levels. 2. Phosphatase Activity: Endogenous phosphatases can dephosphorylate p-EGFR during sample preparation. 3. Antibody Performance: Primary or secondary antibodies may have lot-to-lot variability or may not be specific enough. 4. Loading Inconsistency: Unequal protein loading across lanes will lead to inaccurate quantification.1. Use Appropriate Lysis Buffer: Use a RIPA buffer supplemented with protease and phosphatase inhibitors. Ensure complete lysis by incubating on ice and sonicating if necessary. 2. Inhibit Phosphatases: Always include phosphatase inhibitors in the lysis buffer and keep samples on ice. 3. Validate Antibodies: Validate antibodies for specificity and optimal dilution. Use antibodies from a reliable source and consider testing new lots before use. 4. Normalize to Total Protein and Loading Control: Quantify p-EGFR signal relative to total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure accurate comparison.
Unexpected Cytotoxicity in Control Cells 1. High DMSO Concentration: As mentioned, DMSO can be toxic to cells at higher concentrations. 2. Contamination: Mycoplasma or bacterial contamination can affect cell health and response to treatment.1. Optimize DMSO Concentration: Perform a dose-response curve with DMSO alone to determine the maximum non-toxic concentration for your specific cell line. 2. Regularly Test for Contamination: Routinely test cell cultures for mycoplasma and other contaminants.
Potential for Off-Target Effects 1. Kinase Specificity: While WZ4141 is highly selective for mutant EGFR, at higher concentrations, it may inhibit other kinases with similar ATP-binding pockets.[10][11][12]1. Use Appropriate Concentrations: Use the lowest effective concentration of WZ4141 to minimize the risk of off-target effects. 2. Kinome Profiling: For in-depth studies, consider performing kinome profiling to identify potential off-target kinases. 3. Use Orthogonal Approaches: Confirm key findings using alternative methods, such as RNAi, to validate that the observed phenotype is due to EGFR inhibition.
Acquired Resistance in Long-Term Experiments 1. Secondary Mutations: Long-term exposure to WZ4141 can lead to the emergence of new resistance mutations in the EGFR gene or other signaling molecules.[13] 2. Bypass Pathway Activation: Cancer cells can develop resistance by upregulating alternative signaling pathways to bypass the need for EGFR signaling.[14]1. Monitor for Resistance: In long-term studies, periodically sequence the EGFR gene to check for new mutations. 2. Investigate Bypass Pathways: Use pathway analysis tools and Western blotting to investigate the activation of alternative signaling pathways (e.g., MET, HER2).

Data Presentation: WZ4141 IC50 Values

The half-maximal inhibitory concentration (IC50) of WZ4141 can vary depending on the cell line and the assay conditions used. The following table provides a summary of representative IC50 values for WZ4141 in various non-small cell lung cancer (NSCLC) cell lines.

Cell LineEGFR Mutation StatusWZ4141 IC50 (nM)
H1975 L858R/T790M2 - 10
PC-9 del E746_A75020 - 50
HCC827 del E746_A75030 - 60
A549 Wild-Type> 1000
H358 Wild-Type> 1000

Note: These values are approximate and may vary between laboratories. It is recommended to determine the IC50 in your specific experimental system.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol outlines a general procedure for determining the IC50 of WZ4141 using an MTT assay.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • WZ4141 Treatment:

    • Prepare serial dilutions of WZ4141 in culture medium.

    • Remove the old medium from the wells and add 100 µL of the WZ4141 dilutions.

    • Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan (B1609692) crystals form.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of the WZ4141 concentration and perform a non-linear regression analysis to determine the IC50 value.

Western Blot for Phospho-EGFR

This protocol describes the detection of phosphorylated EGFR (p-EGFR) in response to WZ4141 treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., H1975) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of WZ4141 for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with antibodies against total EGFR and a loading control (e.g., GAPDH or β-actin) for normalization.

Mandatory Visualizations

EGFR Signaling Pathway and WZ4141 Inhibition

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF (Ligand) EGFR EGFR (T790M Mutant) EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates WZ4141 WZ4141 WZ4141->EGFR Irreversibly Inhibits ATP ATP ATP->EGFR Competes with WZ4141 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well plate B Incubate 24 hours A->B D Treat Cells with WZ4141 B->D C Prepare WZ4141 Serial Dilutions C->D E Incubate 72 hours D->E F Add MTT Reagent E->F G Incubate 4 hours F->G H Add DMSO to Dissolve Formazan G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability & Determine IC50 I->J Troubleshooting_IC50 cluster_cell_issues Cell-Related Issues cluster_reagent_issues Reagent-Related Issues cluster_protocol_issues Protocol-Related Issues Start High Variability in IC50? Cell_Line Inconsistent Cell Line? (Passage, Authentication) Start->Cell_Line Seeding Variable Seeding Density? Start->Seeding Compound_Lot New Lot of WZ4141? Start->Compound_Lot Reagent_Prep Inconsistent Reagent Preparation? Start->Reagent_Prep Incubation Variable Incubation Time? Start->Incubation Analysis Inconsistent Data Analysis Method? Start->Analysis Solution Standardize Protocol, Validate Reagents, Authenticate Cell Line Cell_Line->Solution Seeding->Solution Compound_Lot->Solution Reagent_Prep->Solution Incubation->Solution Analysis->Solution

References

Troubleshooting

Technical Support Center: Improving WZ4141 Efficacy in Resistant Cell Lines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of WZ4141, a mutant-sel...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of WZ4141, a mutant-selective EGFR inhibitor, particularly in the context of resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is WZ4141 and what is its primary target?

A1: WZ4141 is a covalent pyrimidine-based, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its primary target is the EGFR T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1] WZ4141 and its analogs, such as WZ4002 and WZ8040, are designed to be highly potent against EGFR mutants harboring the T790M "gatekeeper" mutation while exhibiting significantly lower activity against wild-type (WT) EGFR, thereby potentially reducing toxicity.[1][2][3][4]

Q2: Which cancer cell lines are suitable for studying WZ4141 efficacy?

A2: Cell lines harboring the EGFR T790M mutation are ideal for evaluating the efficacy of WZ4141. Commonly used models include:

  • H1975: An NSCLC cell line with both the L858R activating mutation and the T790M resistance mutation.[1][5]

  • PC9 GR (Gefitinib Resistant): A derivative of the PC9 cell line (EGFR exon 19 deletion) that has acquired the T790M mutation and developed resistance to gefitinib.[1]

  • Ba/F3 cells engineered to express EGFR T790M mutants: These models allow for the specific assessment of WZ4141's activity against the T790M mutation in a controlled genetic background.[1]

Q3: What are the expected IC50 values for WZ4141 and its analogs in sensitive cell lines?

A3: WZ4141 and its analogs demonstrate high potency in cell lines with EGFR T790M mutations. The IC50 values are typically in the low nanomolar range.

CompoundCell LineEGFR GenotypeIC50 (nM)
WZ4002 H1975L858R/T790M8[3]
PC9 GRdelE746_A750/T790M2[3]
Ba/F3L858R/T790M8[1]
Ba/F3delE746_A750/T790M2[1]
WZ8040 H1975L858R/T790M~10-20
PC9 GRdelE746_A750/T790M~5-15
Gefitinib H1975L858R/T790M>10,000
PC9 GRdelE746_A750/T790M>10,000

Note: IC50 values can vary between experiments and laboratories. The data presented is a summary from published studies for comparative purposes.

Troubleshooting Guides

Problem 1: Reduced or Loss of WZ4141 Efficacy in Previously Sensitive Cell Lines

Possible Cause: Acquired resistance through activation of bypass signaling pathways. A primary mechanism of resistance to WZ4141 involves the activation of the Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathway.

Troubleshooting Steps:

  • Confirm Resistance:

    • Perform a dose-response curve with WZ4141 on your cell line and compare the IC50 value to that of the parental, sensitive cell line. A significant rightward shift in the curve indicates resistance.

  • Investigate IGF1R Pathway Activation:

    • Western Blot Analysis: Assess the phosphorylation status of key proteins in the IGF1R pathway.

      • Increased phosphorylation of IGF1R (p-IGF1R)

      • Increased phosphorylation of AKT (p-AKT)

      • Sustained phosphorylation of ERK (p-ERK) despite WZ4141 treatment.

  • Implement Combination Therapy:

    • Co-treat the resistant cells with WZ4141 and an IGF1R inhibitor (e.g., BMS-536924). This has been shown to restore sensitivity to WZ4141.

    • Perform a matrix of concentrations for both inhibitors to determine the optimal synergistic doses.

Problem 2: Resistance Persists Even with WZ4141 and IGF1R Inhibitor Combination Therapy

Possible Cause: Development of a secondary resistance mechanism, potentially involving the sustained activation of the MAPK/ERK pathway.

Troubleshooting Steps:

  • Verify Pathway Activation:

    • Western Blot Analysis: In cells treated with both WZ4141 and an IGF1R inhibitor, check for persistent high levels of phosphorylated ERK (p-ERK).

  • Introduce a MEK Inhibitor:

    • Add a MEK inhibitor (e.g., CI-1040) to the combination of WZ4141 and the IGF1R inhibitor. This triple combination may be necessary to overcome this multi-layered resistance.

    • Titrate the concentrations of all three inhibitors to find an effective and non-toxic combination.

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of WZ4141 and/or combination drugs (IGF1R inhibitor, MEK inhibitor) in culture medium. Remove the overnight medium from the cells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with the indicated inhibitors for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-IGF1R, IGF1R, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

WZ4141_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS IGF1R IGF1R IGF1R->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation WZ4141 WZ4141 WZ4141->EGFR IGF1R_Inhibitor IGF1R Inhibitor IGF1R_Inhibitor->IGF1R MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Troubleshooting_Workflow Start Start: Reduced WZ4141 Efficacy Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Check_IGF1R Western Blot: Check p-IGF1R / p-AKT Confirm_Resistance->Check_IGF1R IGF1R_Activated IGF1R Pathway Activated? Check_IGF1R->IGF1R_Activated Combine_IGF1Ri Action: Combine WZ4141 + IGF1R Inhibitor IGF1R_Activated->Combine_IGF1Ri Yes Unknown Investigate Other Mechanisms IGF1R_Activated->Unknown No Recheck_Efficacy Re-evaluate Efficacy Combine_IGF1Ri->Recheck_Efficacy Efficacy_Restored Efficacy Restored: End Recheck_Efficacy->Efficacy_Restored Yes Check_ERK Western Blot: Check p-ERK Recheck_Efficacy->Check_ERK No ERK_Activated p-ERK Still High? Check_ERK->ERK_Activated Combine_MEKi Action: Add MEK Inhibitor (Triple Combination) ERK_Activated->Combine_MEKi Yes ERK_Activated->Unknown No End End Combine_MEKi->End

References

Optimization

Technical Support Center: Synthesis of WZ4141

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of WZ4141, a covalent pyrimidine-based inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly effective against the T790M resistance mutation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for WZ4141 and related pyrimido[4,5-d]pyrimidine (B13093195) inhibitors?

A1: The synthesis of WZ4141 and similar pyrimido[4,5-d]pyrimidine derivatives typically involves a multi-step process. A common approach is the construction of the core heterocyclic scaffold followed by the introduction of various substituents. A plausible route involves the reaction of a substituted aminopyrimidine with a suitable coupling partner to form the fused ring system. Subsequent reactions, such as nucleophilic aromatic substitution and amide bond formation, are then used to install the required side chains, including the acrylamide (B121943) "warhead" responsible for covalent modification of the target protein.[3][4][5]

Q2: What is the mechanism of action of WZ4141?

A2: WZ4141 is a third-generation EGFR tyrosine kinase inhibitor (TKI).[2][6] It acts as a covalent inhibitor, forming an irreversible bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This is particularly effective against the T790M "gatekeeper" mutation, which confers resistance to first and second-generation EGFR inhibitors.[1][7] The pyrimidine (B1678525) scaffold provides a key structural motif for potent and selective inhibition.

Q3: What are the primary downstream signaling pathways affected by WZ4141?

A3: By inhibiting EGFR, WZ4141 blocks the activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. The two major pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of these pathways leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

Troubleshooting Guide

Synthesis Challenges
Problem Potential Cause(s) Recommended Solution(s)
Low yield in the formation of the pyrimido[4,5-d]pyrimidine core - Incomplete cyclization.- Sub-optimal reaction temperature or time.- Inefficient catalyst or base.- Screen different solvents and bases to improve solubility and reaction rate.- Gradually increase the reaction temperature and monitor by TLC or LC-MS.- Consider using a more efficient catalyst, such as a palladium-based catalyst for cross-coupling reactions if applicable to the specific route.
Formation of side products during amine substitution - Multiple reactive sites on the heterocyclic core.- Self-condensation of starting materials.- Use of protecting groups for other reactive amines.- Control stoichiometry carefully; add the amine nucleophile slowly.- Optimize reaction temperature to favor the desired substitution.
Difficulty in introducing the acrylamide moiety - Decomposition of the acryloyl chloride reagent.- Low nucleophilicity of the amine.- Steric hindrance around the amine.- Use freshly prepared or high-purity acryloyl chloride.- Add a non-nucleophilic base (e.g., DIEA) to facilitate the reaction.- If sterically hindered, consider a two-step approach: coupling with a protected amino-acid followed by deprotection and acrylamide formation.
Purification Challenges
Problem Potential Cause(s) Recommended Solution(s)
Co-elution of starting materials or key intermediates with the product - Similar polarity of the compounds.- Optimize the mobile phase composition for column chromatography; consider using a gradient elution.- If silica (B1680970) gel chromatography is ineffective, explore reverse-phase chromatography (e.g., C18).- Recrystallization from a suitable solvent system can be effective for crystalline products.
Presence of persistent colored impurities - Formation of polymeric byproducts.- Degradation of starting materials or product.- Treat the crude product with activated charcoal before chromatography.- Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Product instability during purification - The acrylamide group can be susceptible to polymerization or Michael addition.- Avoid prolonged heating during solvent evaporation.- Use a polymerization inhibitor (e.g., hydroquinone) in small amounts if necessary.- Perform purification steps at lower temperatures.

Experimental Protocols

While a specific protocol for WZ4141 is not publicly available, a representative synthesis for a related pyrimido[4,5-d]pyrimidine derivative is provided below as a reference.

Representative Synthesis of a Substituted Pyrimido[4,5-d]pyrimidin-4-amine

  • Step 1: Synthesis of the Pyrimidine Intermediate. A mixture of a substituted 4-aminopyrimidine-5-carbonitrile (B127032) (1.0 eq), an appropriate orthoester (e.g., triethyl orthoformate, 3.0 eq), and a catalytic amount of a Lewis acid (e.g., ZnCl₂) is heated at reflux for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the intermediate is isolated by filtration or extraction.

  • Step 2: Cyclization to form the Pyrimido[4,5-d]pyrimidine Core. The intermediate from Step 1 is dissolved in a high-boiling point solvent (e.g., diphenyl ether) and heated to a high temperature (e.g., 250 °C) for 1-2 hours to induce cyclization. The product is then precipitated by the addition of a non-polar solvent like hexane (B92381) and collected by filtration.

  • Step 3: Chlorination. The pyrimido[4,5-d]pyrimidin-4-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) at reflux for 2-4 hours. After the reaction, excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The chlorinated product is extracted with an organic solvent.

  • Step 4: Nucleophilic Aromatic Substitution. The 4-chloro-pyrimido[4,5-d]pyrimidine is reacted with the desired amine (e.g., an aniline (B41778) derivative, 1.1 eq) in a suitable solvent (e.g., isopropanol (B130326) or DMF) with a base (e.g., DIEA) at an elevated temperature (80-120 °C) for 6-12 hours. The product is isolated by precipitation or extraction and purified by column chromatography.

Visualizations

Logical Workflow for WZ4141 Synthesis Troubleshooting

G Troubleshooting Workflow for WZ4141 Synthesis start Synthesis Issue Identified check_reaction Check Reaction Monitoring (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Low Conversion side_products Multiple Side Products check_reaction->side_products Complex Mixture purification_issue Purification Difficulty check_reaction->purification_issue Reaction Complete, Impure Product optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry incomplete->optimize_conditions change_reagents Consider Alternative Reagents: - Catalyst - Base - Solvent incomplete->change_reagents side_products->optimize_conditions side_products->change_reagents optimize_conditions->check_reaction change_reagents->check_reaction optimize_chromatography Optimize Chromatography: - Solvent System - Stationary Phase purification_issue->optimize_chromatography recrystallize Attempt Recrystallization purification_issue->recrystallize success Successful Synthesis optimize_chromatography->success recrystallize->success

Caption: A flowchart for troubleshooting common synthesis issues.

EGFR Signaling Pathway and Inhibition by WZ4141

EGFR_Pathway EGFR Signaling and WZ4141 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds WZ4141 WZ4141 WZ4141->EGFR Inhibits (Covalent)

Caption: EGFR signaling and its inhibition by WZ4141.

References

Troubleshooting

WZ4141 stability and storage best practices

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of WZ4141, alongside troubleshooting guides for common experiment...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of WZ4141, alongside troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid WZ4141?

For long-term storage, solid WZ4141 should be stored at -20°C for up to three years.[1] The compound should be kept in a tightly sealed container to protect it from moisture. While shipping is often done at ambient temperatures with blue ice, consistent long-term storage at the recommended temperature is crucial for maintaining its stability.[1]

Q2: How should I prepare and store WZ4141 stock solutions?

It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a dry, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO). Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1]

Q3: What is the stability of WZ4141 in aqueous solutions?

The stability of WZ4141 in aqueous solutions has not been extensively reported in publicly available literature. As a general best practice for small molecule inhibitors, aqueous solutions should be prepared fresh for each experiment and used promptly. If short-term storage is necessary, it should be kept at 4°C for no longer than 24 hours. Degradation in aqueous media can be influenced by pH and the presence of other components.

Q4: Is WZ4141 sensitive to light?

While specific data on the photosensitivity of WZ4141 is not available, it is a standard precaution for many small organic molecules to be protected from light to prevent potential photodegradation. Therefore, it is recommended to store both the solid compound and its solutions in light-protected vials (e.g., amber vials) or covered with aluminum foil.

Q5: Is WZ4141 hygroscopic?

The hygroscopic nature of WZ4141 has not been explicitly documented. However, as a precautionary measure, the solid compound should be stored in a desiccator or a tightly sealed container in a dry environment to prevent moisture absorption, which could affect its stability and weighing accuracy.

Summary of Storage and Handling Recommendations

FormStorage TemperatureDurationContainerSpecial Considerations
Solid -20°CUp to 3 years[1]Tightly sealed, light-protected vialStore in a dry environment; a desiccator is recommended.
Stock Solution (in DMSO) -80°CUp to 1 year[1]Light-protected, tightly sealed aliquotsAvoid repeated freeze-thaw cycles.
Aqueous Working Solution 4°CUp to 24 hoursSterile, light-protected tubePrepare fresh before each experiment for best results.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving WZ4141.

ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent or lower-than-expected inhibitor activity 1. Compound Degradation: Improper storage of solid or stock solution; repeated freeze-thaw cycles. 2. Precipitation in Media: The compound may not be fully soluble at the working concentration in your cell culture medium. 3. Incorrect Concentration: Errors in weighing or dilution calculations.1. Ensure proper storage conditions are met (see table above). Prepare fresh aliquots of stock solution. 2. Ensure the stock solution is fully dissolved before diluting into media. Pre-warm the media to 37°C before adding the inhibitor. Perform serial dilutions.[2] 3. Re-weigh the solid compound and carefully recalculate dilutions.
Precipitate forms in cell culture media upon adding WZ4141 1. Low Solubility: The working concentration exceeds the solubility of WZ4141 in the aqueous-based cell culture medium. 2. Solvent Shock: Rapid addition of a concentrated DMSO stock to the aqueous medium can cause the compound to crash out of solution.1. Lower the final concentration of WZ4141. Ensure the final DMSO concentration is low (typically <0.5%).[2] 2. Add the DMSO stock solution to the media dropwise while vortexing or swirling to ensure rapid mixing.
High variability between experimental replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Edge Effects: Evaporation from the outer wells of a multi-well plate. 3. Incomplete Solubilization: The compound is not uniformly dissolved in the stock or working solutions.1. Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding.[2] 2. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity.[2] 3. Vortex the stock solution thoroughly before each use and visually inspect for any undissolved particles.
Unexpected cellular toxicity or off-target effects 1. High Inhibitor Concentration: The concentration used may be cytotoxic. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration range. 2. Ensure the final solvent concentration is consistent across all conditions, including the vehicle control, and is at a non-toxic level (typically ≤0.1%).

Visualizing WZ4141's Role and Experimental Handling

WZ4141 in the EGFR Signaling Pathway

WZ4141 is an irreversible small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly effective against mutant forms such as EGFR T790M. It acts by covalently binding to a cysteine residue in the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[3][4][5][6][7]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K WZ4141 WZ4141 WZ4141->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: WZ4141 inhibits the EGFR signaling cascade.

Experimental Workflow for WZ4141

Proper handling of WZ4141 from storage to experimental use is critical for obtaining reliable and reproducible results. The following workflow outlines the key steps and best practices.

WZ4141_Experimental_Workflow Storage Store Solid WZ4141 (-20°C in desiccator) Weighing Weigh Solid in Controlled Environment Storage->Weighing Stock_Prep Prepare 10 mM Stock in Anhydrous DMSO Weighing->Stock_Prep Stock_Storage Aliquot and Store Stock (-80°C, protected from light) Stock_Prep->Stock_Storage Working_Sol_Prep Prepare Fresh Working Solution in Pre-warmed Media Stock_Storage->Working_Sol_Prep Cell_Treatment Treat Cells and Include Vehicle Control Working_Sol_Prep->Cell_Treatment Assay Perform Downstream Assay (e.g., Western Blot, Viability Assay) Cell_Treatment->Assay

Caption: Recommended workflow for handling WZ4141.

References

Optimization

Technical Support Center: Interpreting Unexpected Results with WZ4141

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experime...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with WZ4141. WZ4141 is a selective inhibitor of the NUAK family of protein kinases, specifically NUAK1 and NUAK2.[1][2] These kinases are downstream of the LKB1 tumor suppressor and are implicated in various cellular processes, including cell adhesion, migration, proliferation, and stress resistance.[1][2][3] Understanding the nuances of WZ4141's mechanism of action is crucial for accurate data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cells show a different phenotype than expected after WZ4141 treatment. What could be the cause?

A1: Unexpected phenotypes can arise from several factors. Consider the following possibilities:

  • Off-Target Effects: While WZ4141 is reported to be highly selective for NUAK1 and NUAK2, the possibility of off-target kinase inhibition at higher concentrations cannot be entirely ruled out.[1] It is crucial to perform dose-response experiments to determine the optimal concentration with minimal off-target effects.

  • Cell Line Specificity: The cellular context, including the expression levels of NUAK1, NUAK2, and their upstream and downstream signaling partners, can significantly influence the response to WZ4141. A phenotype observed in one cell line may not be recapitulated in another.

  • Compensation by Other Kinases: Inhibition of NUAK1/2 might lead to the activation of compensatory signaling pathways. For instance, cells might upregulate other kinases to overcome the effects of WZ4141, leading to an unexpected phenotype.

  • Experimental Variability: Ensure consistent experimental conditions, including cell density, passage number, and media composition.

Troubleshooting Steps:

  • Confirm Target Engagement: Verify that WZ4141 is inhibiting its intended targets in your experimental system. A common method is to assess the phosphorylation status of a known NUAK1 substrate, such as MYPT1 at Ser445.[2]

  • Titrate WZ4141 Concentration: Perform a dose-response curve to identify the lowest effective concentration that produces the desired on-target effect.

  • Use a Secondary Inhibitor: If available, use a structurally different NUAK1/2 inhibitor to confirm that the observed phenotype is due to the inhibition of the target kinases and not an off-target effect of WZ4141.

  • Characterize Your Cell Line: Analyze the expression levels of NUAK1 and NUAK2 in your cell line of interest.

Q2: I am observing increased cell survival or resistance to WZ4141 in my long-term experiments. Why is this happening?

A2: Acquired resistance to kinase inhibitors is a common phenomenon in cancer research. Potential mechanisms for resistance to WZ4141 include:

  • Upregulation of NUAK1/2: Cells may adapt by increasing the expression of the target kinases, thereby requiring higher concentrations of the inhibitor to achieve the same level of inhibition.

  • Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, rendering them less dependent on NUAK1/2 signaling.[4][5] For example, reactivation of the PI3K/AKT/mTOR pathway is a common resistance mechanism to targeted therapies.[5]

  • Mutations in the Kinase Domain: Although less common for tool compounds in short-term studies, long-term exposure could potentially select for cells with mutations in the NUAK1 or NUAK2 kinase domains that prevent WZ4141 binding.

Troubleshooting and Investigation:

  • Analyze Protein Expression: Perform Western blotting to compare NUAK1 and NUAK2 protein levels in sensitive versus resistant cells.

  • Phospho-Proteomic Profiling: Use techniques like mass spectrometry-based phosphoproteomics to identify upregulated signaling pathways in resistant cells.

  • Combination Therapy Studies: Investigate the efficacy of combining WZ4141 with inhibitors of potential bypass pathways (e.g., PI3K/mTOR inhibitors).

Q3: I see a significant effect on cell migration but not on cell proliferation with WZ4141. Is this expected?

A3: Yes, this can be an expected result. NUAK1 has been strongly implicated in the regulation of cell adhesion and migration.[2][6] Therefore, it is plausible to observe a more pronounced effect on migratory phenotypes compared to proliferation in certain cellular contexts and at specific concentrations of WZ4141. The impact on proliferation may be more cell-type dependent or require longer treatment durations to become apparent.

Data Presentation

Table 1: Kinase Inhibitory Profile of WZ4003 (a closely related NUAK1/2 inhibitor)

KinaseIC50 (nM)
NUAK1 20
NUAK2 100
Other AMPK-related kinases>1000
LKB1>1000

This table is based on data for WZ4003 and is intended for illustrative purposes.[1]

Experimental Protocols

Protocol 1: General Cell Culture and WZ4141 Treatment

  • Cell Seeding: Plate cells at a predetermined density in the appropriate culture medium. Allow cells to adhere and reach the desired confluency (typically 50-70%) before treatment.

  • WZ4141 Preparation: Prepare a stock solution of WZ4141 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of WZ4141 or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, proliferation assays, or migration assays.

Protocol 2: Western Blotting for NUAK1 Target Engagement (p-MYPT1)

  • Cell Lysis: After WZ4141 treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated MYPT1 (Ser445). Also, probe for total MYPT1 and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of p-MYPT1 in treated versus control samples.

Mandatory Visualization

NUAK1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_nuak1 NUAK1 Core cluster_downstream Downstream Effectors & Cellular Processes LKB1 LKB1 (Tumor Suppressor) NUAK1 NUAK1 LKB1->NUAK1 Activates Growth_Factors Growth Factors AKT AKT Growth_Factors->AKT Activates AKT->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates p53 p53 NUAK1->p53 Phosphorylates NRF2 NRF2 NUAK1->NRF2 Regulates Nuclear Import Cell_Migration Cell Migration & Adhesion MYPT1->Cell_Migration Cell_Survival Cell Survival p53->Cell_Survival Stress_Resistance Oxidative Stress Resistance NRF2->Stress_Resistance WZ4141 WZ4141 WZ4141->NUAK1 Inhibits

Caption: Simplified signaling pathway of NUAK1, its upstream regulators, and downstream effectors.

Troubleshooting_Workflow Start Unexpected Experimental Result with WZ4141 Q1 Is the on-target effect confirmed? (e.g., p-MYPT1 inhibition) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the phenotype observed across multiple cell lines? A1_Yes->Q2 Action1 Troubleshoot Experimental Protocol (e.g., WZ4141 concentration, reagent quality) A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Could it be an off-target effect? A2_Yes->Q3 Action2 Investigate Cell Line-Specific Factors (e.g., NUAK1/2 expression, pathway mutations) A2_No->Action2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Perform Dose-Response. Use a structurally different inhibitor. A3_Yes->Action3 Conclusion Hypothesize and test involvement of novel signaling pathways or cellular processes A3_No->Conclusion

Caption: A logical workflow for troubleshooting unexpected results obtained with WZ4141.

References

Troubleshooting

Technical Support Center: Refining WZ4141 Treatment Duration in Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of WZ4141 in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of WZ4141 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal treatment duration for WZ4141 in cell culture experiments?

A1: The optimal treatment duration for WZ4141, a potent EGFR inhibitor, is not a single fixed value and is highly dependent on the experimental goals, cell line, and the specific biological question being investigated.[1] Short-term treatments (e.g., 1-6 hours) are typically sufficient to observe inhibition of EGFR phosphorylation and downstream signaling pathways like PI3K/Akt and MAPK/ERK.[2] Longer-term treatments (e.g., 24-72 hours or more) are necessary for assessing cellular phenotypes such as inhibition of cell proliferation, induction of apoptosis, or cell cycle arrest.[3] It is crucial to perform a time-course experiment to determine the ideal duration for your specific model and endpoint.

Q2: How do I determine the optimal concentration of WZ4141 to use?

A2: A dose-response experiment is essential to determine the optimal concentration of WZ4141 for your cell line.[2] This involves treating cells with a range of concentrations (e.g., from nanomolar to micromolar) for a fixed duration. The half-maximal inhibitory concentration (IC50) for cell viability or the effective concentration for inhibiting EGFR phosphorylation can then be determined. It is recommended to start with concentrations reported in the literature for similar cell lines and then perform a titration.

Q3: Should I be concerned about the stability of WZ4141 in culture medium over long incubation periods?

Q4: Can WZ4141 develop resistance in cell lines with prolonged treatment?

A4: Yes, prolonged exposure to EGFR inhibitors, including WZ4141, can lead to the development of acquired resistance in cancer cells.[4][5] Resistance mechanisms can include secondary mutations in the EGFR gene (like the T790M "gatekeeper" mutation, though WZ4141 is designed to be effective against this), or activation of bypass signaling pathways.[4] If you observe a decrease in the effectiveness of WZ4141 over time, it may be indicative of acquired resistance.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of EGFR Phosphorylation
Possible Cause Troubleshooting Step
Suboptimal WZ4141 Concentration Perform a dose-response experiment to determine the effective concentration for your cell line.[2]
Insufficient Treatment Duration Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal time point for observing maximal inhibition of EGFR phosphorylation.[2]
Low Basal EGFR Activity For cell lines with low endogenous EGFR activity, stimulate with an EGFR ligand (e.g., EGF or TGF-α) for 5-15 minutes before WZ4141 treatment to induce a robust and detectable phosphorylation signal.[6]
Compound Degradation Prepare fresh stock solutions of WZ4141 in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Prepare working dilutions fresh for each experiment.
Incorrect Western Blotting Technique Ensure the use of appropriate lysis buffers containing phosphatase inhibitors.[7] Validate the specificity of your primary antibodies for phosphorylated and total EGFR.[2]
Issue 2: High Variability in Cell Viability Assays (e.g., MTT, WST-1)
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding.
Edge Effects To minimize evaporation from the outer wells of a microplate, which can concentrate the drug, either avoid using these wells or fill them with sterile PBS or media.[2]
Inaccurate Drug Dilutions Perform serial dilutions carefully and ensure thorough mixing at each step.[2]
Interference with Assay Reagents Some compounds can interfere with the chemistry of viability assays.[8] Consider using an alternative viability assay (e.g., a dye exclusion method like Trypan Blue or a luminescence-based assay measuring ATP levels) to confirm your results.[9]
Cell Proliferation Exceeding Inhibition If the initial cell seeding density is too low and the treatment duration is long, cell proliferation in the control wells may be excessively high, leading to a skewed perception of viability (sometimes over 100% relative to a later time point).[10] Optimize seeding density to ensure cells are in the exponential growth phase throughout the experiment.
Issue 3: Unexpected Off-Target Effects
Possible Cause Troubleshooting Step
High WZ4141 Concentration Use the lowest effective concentration of WZ4141 determined from your dose-response experiments to minimize the risk of off-target effects.[11]
Non-specific Kinase Inhibition To confirm that the observed phenotype is due to EGFR inhibition, consider performing rescue experiments by overexpressing a WZ4141-resistant EGFR mutant. Alternatively, use a structurally different EGFR inhibitor to see if it phenocopies the effects of WZ4141.
Cellular Stress Response High concentrations of any drug can induce a general cellular stress response. Assess markers of cellular stress to distinguish between specific on-target effects and general toxicity.

Experimental Protocols

Protocol 1: Time-Course Analysis of EGFR Phosphorylation by Western Blot
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional): To reduce basal EGFR activity, serum-starve the cells for 4-6 hours in a serum-free or low-serum (0.5%) medium before treatment.

  • WZ4141 Treatment: Treat the cells with the desired concentration of WZ4141 for various durations (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Ligand Stimulation (Optional): 5-15 minutes before the end of the WZ4141 treatment, add an EGFR ligand (e.g., 100 ng/mL EGF) to all wells except the unstimulated control.[6]

  • Cell Lysis: Immediately after treatment, place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[7]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.[7]

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[6]

Protocol 2: Long-Term Cell Viability Assay (WST-1 or MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • WZ4141 Treatment: The following day, treat the cells with a range of WZ4141 concentrations in triplicate. Include a vehicle-only (e.g., DMSO) control.

  • Incubation: Incubate the plate for the desired durations (e.g., 24, 48, and 72 hours). For incubations longer than 48 hours, consider replacing the media with fresh WZ4141-containing media at the 48-hour mark.

  • Addition of Viability Reagent:

    • WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[12]

    • MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate overnight at 37°C.[9][13]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 450 nm for WST-1 and 570 nm for MTT) using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

Visualizations

EGFR_Signaling_Pathway EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K WZ4141 WZ4141 WZ4141->EGFR Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by WZ4141.

Experimental_Workflow cluster_short_term Short-Term (1-6 hours) cluster_long_term Long-Term (24-72+ hours) A 1. Cell Seeding & Starvation B 2. WZ4141 Treatment (Time-Course) A->B C 3. Cell Lysis B->C D 4. Western Blot for p-EGFR C->D E 1. Cell Seeding F 2. WZ4141 Treatment (Dose-Response) E->F G 3. Cell Viability Assay (MTT/WST-1) F->G H 4. Apoptosis/Cell Cycle Analysis F->H

Caption: Experimental workflows for short-term and long-term WZ4141 treatment.

References

Optimization

Technical Support Center: Mitigating WZ4141 Toxicity in Animal Models

Disclaimer: WZ4141 is a preclinical compound with limited publicly available data. This guide leverages information on the structurally and mechanistically similar third-generation EGFR inhibitor, WZ4002, to provide guid...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: WZ4141 is a preclinical compound with limited publicly available data. This guide leverages information on the structurally and mechanistically similar third-generation EGFR inhibitor, WZ4002, to provide guidance on potential toxicities and mitigation strategies in animal models. The information provided should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is WZ4141 and what is its mechanism of action?

A1: WZ4141 is understood to be a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Like its analogue WZ4002, it is designed to selectively and irreversibly inhibit EGFR harboring activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1] This selectivity is intended to reduce the toxicities associated with first and second-generation EGFR inhibitors that also inhibit WT EGFR. The mechanism involves the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the mutant EGFR, leading to sustained inhibition of downstream signaling pathways like PI3K/AKT and MAPK/ERK that are crucial for tumor cell proliferation and survival.

Q2: What are the expected common toxicities of WZ4141 in animal models?

A2: Based on preclinical studies of the analogous compound WZ4002 and other third-generation EGFR inhibitors, WZ4141 is anticipated to have a more favorable toxicity profile compared to earlier generation inhibitors.[1] In vivo studies with WZ4002 in mice at doses of 2.5 mg/kg and 25 mg/kg showed no signs of overt toxicity, as assessed by body weight changes, serum creatinine (B1669602) levels, and total white blood cell counts.[2] However, researchers should remain vigilant for potential class-specific side effects of EGFR inhibitors, which can include:

  • Dermatological: Skin rash (papulopustular), alopecia (hair loss), and paronychia (inflammation of the tissue around the nails).

  • Gastrointestinal: Diarrhea, mucositis, and weight loss.

  • Ocular: Corneal inflammation and abnormal eyelash growth.

Q3: How can I proactively monitor for WZ4141-related toxicity in my animal studies?

A3: A comprehensive monitoring plan is essential for early detection and management of potential toxicities. This should include:

  • Daily Clinical Observations: Record body weight, food and water consumption, and general appearance (e.g., posture, activity level, grooming).

  • Dermatological Assessment: Implement a standardized scoring system to quantify the severity of any skin rash or hair loss.

  • Gastrointestinal Monitoring: Observe the consistency and frequency of feces to detect the onset of diarrhea.

  • Regular Blood Work: Conduct periodic blood draws for complete blood counts (CBC) and serum chemistry panels to monitor for hematological and organ-specific toxicities.

Troubleshooting Guides

Problem: Animal exhibits signs of diarrhea (soft, unformed, or watery stool).

Potential Cause: Inhibition of EGFR in the gastrointestinal tract can disrupt normal epithelial cell function, leading to increased chloride secretion and subsequent diarrhea.[3]

Troubleshooting Steps:

  • Confirm and Grade Severity: Isolate the affected animal(s) if necessary and use a standardized scoring system to grade the severity of the diarrhea.

  • Supportive Care: Ensure ad libitum access to hydration and nutrition. Consider providing a gel-based water source or subcutaneous fluids for moderate to severe cases.

  • Anti-diarrheal Treatment: For persistent or severe diarrhea, consider the administration of loperamide (B1203769). Consult with your institution's veterinarian for appropriate dosing and administration routes for your specific animal model.

  • Dose Modification: If diarrhea is severe and persistent, consider a dose reduction or temporary interruption of WZ4141 administration.

Problem: Animal develops a skin rash or alopecia.

Potential Cause: Inhibition of EGFR in the skin disrupts the normal proliferation and differentiation of keratinocytes, leading to inflammatory skin reactions.

Troubleshooting Steps:

  • Score the Severity: Use a dermatological scoring system to quantify the extent and severity of the rash and/or alopecia.

  • Topical Treatments: For localized and mild to moderate rashes, consider the application of a topical emollient or a mild corticosteroid cream to alleviate inflammation and itching. Consult with a veterinarian for appropriate choices for your animal model.

  • Environmental Enrichment: Provide environmental enrichment to reduce stress-induced scratching, which can exacerbate skin lesions.

  • Dose Interruption: A brief interruption in WZ4141 administration may be necessary to allow for skin recovery in cases of severe rash.

  • Skin Biopsy: For severe or unusual skin reactions, a skin biopsy for histological examination can help to characterize the nature of the inflammatory response.

Quantitative Data Summary

Due to the limited public data on WZ4141, the following tables summarize preclinical toxicity and pharmacokinetic data for the analogous compound, WZ4002, in mouse models.

Table 1: Preclinical Toxicity Summary of WZ4002 in Mice

ParameterVehicle ControlWZ4002 (2.5 mg/kg)WZ4002 (25 mg/kg)FindingReference
Body Weight StableNo significant changeNo significant changeNo overt toxicity observed[2]
Serum Creatinine NormalNo significant changeNo significant changeNo overt renal toxicity observed[2]
Total White Blood Cell Count NormalNo significant changeNo significant changeNo overt hematological toxicity observed[2]

Table 2: Pharmacokinetic Parameters of WZ4002 in Mice

ParameterValueReference
Oral Bioavailability 24%[1]
Peak Plasma Concentration (Cmax) 429 ng/mL[1]
Half-life (t½) 2.5 hours[1]

Experimental Protocols

Protocol 1: General Toxicity Monitoring in Mice

  • Animal Model: Use appropriate mouse strains for your cancer model (e.g., nude mice for xenografts, or genetically engineered models).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Drug Administration: Prepare WZ4141 in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage. Administer the drug at the desired dose and schedule.

  • Daily Observations:

    • Record the body weight of each animal daily.

    • Visually inspect each animal for signs of distress, changes in posture, activity, or grooming habits.

    • Observe feces for any signs of diarrhea.

    • Examine the skin and fur for any signs of rash or alopecia.

  • Weekly Blood Collection:

    • Collect a small volume of blood (e.g., via tail vein or saphenous vein) for CBC and serum chemistry analysis.

  • Endpoint: At the end of the study, or if an animal reaches a humane endpoint, perform a necropsy and collect major organs for histopathological analysis.

Protocol 2: Management of EGFR Inhibitor-Induced Diarrhea in a Mouse Model

  • Diarrhea Scoring:

    • Grade 0: Normal, well-formed pellets.

    • Grade 1: Soft, but still formed pellets.

    • Grade 2: Very soft, unformed stool.

    • Grade 3: Watery diarrhea.

  • Supportive Care: For animals with Grade 1 or 2 diarrhea, ensure easy access to food and water.

  • Loperamide Administration (for Grade 2 or 3):

    • Prepare a loperamide solution in a suitable vehicle.

    • Administer a dose of 1-2 mg/kg subcutaneously or orally.

    • Repeat administration every 12 hours as needed, in consultation with a veterinarian.

  • Hydration: For animals with Grade 3 diarrhea, administer 0.5-1.0 mL of sterile saline subcutaneously to prevent dehydration.

  • Monitoring: Closely monitor the animal's weight, hydration status, and stool consistency. Discontinue loperamide treatment once diarrhea resolves.

Protocol 3: Assessment of Dermatological Toxicity in a Mouse Model

  • Visual Scoring:

    • Alopecia Score: 0 = No hair loss; 1 = Mild hair loss; 2 = Moderate hair loss; 3 = Severe hair loss.

    • Rash Score: 0 = No rash; 1 = Mild erythema; 2 = Moderate erythema with papules; 3 = Severe erythema with pustules and/or ulceration.

  • Topical Treatment (for Grade 2 or 3 rash):

    • Apply a thin layer of a veterinarian-approved topical emollient or mild corticosteroid cream to the affected area once daily.

  • Behavioral Observation: Note any increase in scratching or grooming behavior, which may indicate pruritus.

  • Histopathology: At the end of the study, collect skin samples from affected and unaffected areas for histological analysis to assess for epidermal changes, inflammation, and follicular damage.

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS WZ4141 WZ4141 WZ4141->EGFR Inhibits (mutant-selective) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Experimental_Workflow start Start: Animal Model Selection dosing WZ4141 Administration (Oral Gavage) start->dosing monitoring Daily Monitoring: - Body Weight - Clinical Signs - Fecal/Skin Scoring dosing->monitoring blood Weekly Blood Sampling: - CBC - Serum Chemistry monitoring->blood endpoint Endpoint: - Necropsy - Histopathology monitoring->endpoint End of Study mitigation Toxicity Mitigation: - Supportive Care - Loperamide - Topical Creams monitoring->mitigation If toxicity observed blood->endpoint mitigation->monitoring

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of WZ4141 and Gefitinib in Targeting EGFR-Driven Cancers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the preclinical efficacy of WZ4141 (often referenced as WZ4002 in foundational studies) and gefitinib (B16...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of WZ4141 (often referenced as WZ4002 in foundational studies) and gefitinib (B1684475), two pivotal epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Gefitinib, a first-generation TKI, marked a significant advancement in targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, its efficacy is often curtailed by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation. WZ4141, a third-generation EGFR inhibitor, was specifically designed to overcome this resistance mechanism. This guide will objectively compare their performance, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Executive Summary

Gefitinib is a reversible, ATP-competitive inhibitor of EGFR, effective against sensitizing mutations such as exon 19 deletions and the L858R point mutation. Its clinical utility is hampered by the development of the T790M mutation, which increases the ATP affinity of the receptor, thereby reducing the potency of gefitinib. WZ4141 is an irreversible inhibitor that forms a covalent bond with the Cys797 residue in the ATP-binding pocket of EGFR. This mechanism allows it to maintain potent inhibition against EGFR harboring the T790M mutation, while exhibiting significantly less activity against wild-type (WT) EGFR, suggesting a wider therapeutic window.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro and in vivo efficacy of WZ4141 (as WZ4002) and gefitinib against various NSCLC cell lines and in preclinical xenograft models.

Table 1: In Vitro Cell Viability (IC50 Values in nM)

Cell LineEGFR Mutation StatusGefitinib IC50 (nM)WZ4141 (WZ4002) IC50 (nM)Reference
PC-9del E746_A750~10-80~2-6[1][2]
HCC827del E746_A750~13Data not available[2]
H3255L858R~3-12~66[2][3]
H1975L858R/T790M>10,000~8-9[1]
PC-9 GRdel E746_A750/T790M>4,000~8[1]

Table 2: In Vivo Efficacy in Xenograft Models

Xenograft Model (Cell Line)EGFR Mutation StatusTreatmentDosageTumor Growth InhibitionReference
PC-9del E746_A750Gefitinib100 mg/kgSignificant[4]
H1975L858R/T790MGefitinibNot effectiveNo significant inhibition
EGFR delE746_A750/T790Mdel E746_A750/T790MWZ400225 mg/kg or 50 mg/kg, dailySignificant tumor regression[1]
EGFR L858R/T790ML858R/T790MWZ400225 mg/kg or 50 mg/kg, dailySignificant tumor regression[1]

Signaling Pathways and Mechanisms of Action

Gefitinib and WZ4141 both target the ATP-binding site of the EGFR kinase domain, but their distinct binding modes and selectivity profiles lead to different therapeutic outcomes, particularly in the context of the T790M resistance mutation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drugs Inhibitors cluster_pathways Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K gefitinib Gefitinib (Reversible) gefitinib->EGFR Inhibits (Wild-Type & Activating Mutants) wz4141 WZ4141 (Irreversible) wz4141->EGFR Inhibits (Activating & T790M Mutants) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Logical_Comparison cluster_gefitinib Gefitinib (1st Gen) cluster_wz4141 WZ4141 (3rd Gen) G_mechanism Reversible EGFR TKI G_sensitive Effective against activating mutations (del19, L858R) G_mechanism->G_sensitive G_resistant Ineffective against T790M mutation G_sensitive->G_resistant Leads to resistance W_mechanism Irreversible EGFR TKI W_sensitive Effective against activating mutations W_mechanism->W_sensitive W_resistant Effective against T790M mutation W_mechanism->W_resistant W_sparing Spares Wild-Type EGFR W_mechanism->W_sparing Experimental_Workflow start Start: Select NSCLC Cell Lines invitro In Vitro Assays (Cell Viability, Western Blot) start->invitro invivo In Vivo Xenograft Model invitro->invivo Promising candidates data Data Analysis (IC50, Tumor Growth) invivo->data conclusion Conclusion: Comparative Efficacy data->conclusion

References

Comparative

A Comparative Guide to WZ4141's Effect on Downstream Signaling in EGFR-Mutant Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of WZ4141 (also known as WZ4002), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of WZ4141 (also known as WZ4002), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other EGFR inhibitors, focusing on the validation of its effects on downstream signaling pathways. WZ4141 is a potent, irreversible inhibitor designed to target EGFR mutations, including the T790M resistance mutation, which often emerges after treatment with first and second-generation TKIs.

Mechanism of Action: Irreversible Inhibition of Mutant EGFR

WZ4141 selectively and irreversibly binds to the cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent bond leads to sustained inhibition of EGFR autophosphorylation, thereby blocking the activation of key downstream signaling pathways crucial for tumor cell proliferation and survival, namely the PI3K/Akt and MAPK/ERK pathways. Its selectivity for mutant forms of EGFR over wild-type (WT) EGFR is a key advantage, potentially leading to a wider therapeutic window and reduced toxicity compared to earlier generation inhibitors.

Comparative Efficacy: WZ4141 vs. Alternative EGFR Inhibitors

The efficacy of WZ4141 has been evaluated in various non-small cell lung cancer (NSCLC) cell lines, particularly those harboring EGFR mutations that confer sensitivity or resistance to other TKIs.

In Vitro Cell Viability

The half-maximal inhibitory concentration (IC50) values from cell viability assays (e.g., MTS or MTT) demonstrate the potency of WZ4141 against various EGFR genotypes.

Cell LineEGFR GenotypeWZ4141 (WZ4002) IC50 (nM)Erlotinib (B232) IC50 (nM)Afatinib (B358) IC50 (nM)
PC-9del E746_A750370.8
H3255L858R2120.3
NCI-H1975L858R/T790M8>10,00057
PC-9 GRdel E746_A750/T790M2>10,000165

Data compiled from multiple sources. Note that IC50 values can vary between studies due to different experimental conditions.

As shown in the table, WZ4141 demonstrates high potency against cell lines with activating EGFR mutations (PC-9 and H3255) and, crucially, maintains its potency in cell lines with the T790M resistance mutation (NCI-H1975 and PC-9 GR), where first-generation inhibitors like erlotinib are largely ineffective. While the second-generation inhibitor afatinib shows some activity against T790M mutants, WZ4141 is significantly more potent.

Inhibition of Downstream Signaling

Western blot analysis is a key method to validate the on-target effect of EGFR inhibitors by measuring the phosphorylation status of EGFR and its downstream effectors, Akt and ERK.

WZ4141 (WZ4002) Demonstrates Potent Inhibition of p-EGFR in T790M Mutant Cells

Studies have shown that WZ4141 effectively inhibits the phosphorylation of EGFR in NSCLC cell lines harboring the T790M mutation. In NCI-H1975 cells (L858R/T790M), treatment with WZ4141 leads to a dose-dependent decrease in the levels of phosphorylated EGFR (p-EGFR).

Comparative Effect on Downstream Pathways

  • WZ4141: Effectively suppresses p-EGFR, p-Akt, and p-ERK in EGFR-mutant and T790M-resistant cell lines at low nanomolar concentrations.

  • Erlotinib: Effectively inhibits p-EGFR and downstream signaling in cell lines with activating EGFR mutations but fails to do so in T790M-positive cells.

  • Afatinib: Can inhibit p-EGFR in T790M mutants but at higher concentrations compared to WZ4141. Its broader spectrum of inhibition against the ErbB family can also lead to off-target effects.

Signaling Pathways and Experimental Workflows

EGFR Downstream Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds WZ4141 WZ4141 WZ4141->EGFR Irreversibly Inhibits

Caption: EGFR signaling pathway and the inhibitory action of WZ4141.

Experimental Workflow: Western Blot Analysis

WB_Workflow cluster_prep Preparation cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., NCI-H1975) Treatment 2. WZ4141 Treatment (Dose-Response) CellCulture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE & Transfer to PVDF Lysis->SDS_PAGE Blocking 5. Blocking SDS_PAGE->Blocking PrimaryAb 6. Primary Antibody Incubation (p-EGFR, p-Akt, p-ERK) Blocking->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 8. Chemiluminescent Detection SecondaryAb->Detection Quantification 9. Densitometry Analysis Detection->Quantification

Caption: Experimental workflow for Western blot analysis.

Experimental Workflow: Cell Viability (MTS) Assay

MTS_Workflow Start Start Seed 1. Seed Cells in 96-well plate Start->Seed Incubate1 2. Incubate 24h Seed->Incubate1 Treat 3. Treat with Inhibitors (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 72h Treat->Incubate2 AddMTS 5. Add MTS Reagent Incubate2->AddMTS Incubate3 6. Incubate 1-4h AddMTS->Incubate3 Read 7. Measure Absorbance (490nm) Incubate3->Read Calculate 8. Calculate IC50 Read->Calculate End End Calculate->End

Validation

WZ4141 versus other third-generation EGFR inhibitors

A Comparative Guide to WZ4002 and Other Third-Generation EGFR Inhibitors This guide provides a detailed comparison of the preclinical third-generation EGFR inhibitor WZ4002 against clinically evaluated third-generation E...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to WZ4002 and Other Third-Generation EGFR Inhibitors

This guide provides a detailed comparison of the preclinical third-generation EGFR inhibitor WZ4002 against clinically evaluated third-generation EGFR inhibitors, including osimertinib (B560133), rociletinib (B611991), and olmutinib. The focus is on their performance in targeting EGFR mutations, particularly the T790M resistance mutation in non-small cell lung cancer (NSCLC), supported by experimental data.

Introduction to Third-Generation EGFR Inhibitors

The development of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) marked a significant advancement in the treatment of NSCLC. These inhibitors were specifically designed to target the T790M "gatekeeper" mutation, which confers resistance to first- and second-generation EGFR TKIs, while sparing wild-type (WT) EGFR to reduce toxicity-related side effects.[1] WZ4002 was a pioneering preclinical compound in this class, demonstrating the feasibility of selectively targeting the T790M mutation.[2] While WZ4002 itself did not proceed to clinical trials, it paved the way for the development of clinically successful drugs like osimertinib, as well as others like rociletinib and olmutinib.[3]

These inhibitors, including WZ4002 and osimertinib, are irreversible inhibitors that form a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain.[4] This mechanism allows for potent and sustained inhibition of the mutant receptor.

Data Presentation

Table 1: In Vitro IC50 Values of Third-Generation EGFR Inhibitors in Various Lung Cancer Cell Lines and Engineered Ba/F3 Cells
Cell Line/GenotypeWZ4002 IC50 (nM)Osimertinib IC50 (nM)Rociletinib IC50 (nM)Olmutinib IC50 (nM)
NSCLC Cell Lines
H1975 (L858R/T790M)8[5]<15[4]~20Data not readily available
PC9 GR (del E746_A750/T790M)3[5]<15[4]Data not readily availableData not readily available
HCC827 (del E746_A750)3[5]Data not readily availableData not readily availableData not readily available
Engineered Ba/F3 Cells
Ba/F3 (EGFR L858R)2[5]Data not readily availableData not readily availableData not readily available
Ba/F3 (EGFR L858R/T790M)8[6]11.44[4]21.5 (Ki)[7]Data not readily available
Ba/F3 (EGFR del E746_A750)3[6]Data not readily availableData not readily availableData not readily available
Ba/F3 (EGFR del E746_A750/T790M)2[6]Data not readily availableData not readily availableData not readily available
Wild-Type EGFR
16HBE14o- (WT)811-1355[6]~200[1]239[1]Minimal activity reported[8]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Ki represents the inhibition constant.

Table 2: Clinical Efficacy of Third-Generation EGFR Inhibitors in T790M-Positive NSCLC Patients
ParameterOsimertinibRociletinibOlmutinib
Objective Response Rate (ORR) 54.5%[9]59% (evaluable patients)[10]55.1%[8]
Disease Control Rate (DCR) 86.4%[9]93% (evaluable patients)[9]Not readily available
Median Progression-Free Survival (PFS) 10.1 months (AURA3)[2]13.1 months (T790M+ subset)[9]6.9 months[8]
Common Grade 3/4 Adverse Events Diarrhea, rash, dry skin[2]Hyperglycemia, QTc prolongation[9]Diarrhea, rash, nausea[11]

WZ4002 did not undergo clinical trials.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against different EGFR variants.

Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is commonly used.[12] This assay measures the amount of ADP produced in the kinase reaction.

  • Reagent Preparation: Prepare a stock solution of the inhibitor in 100% DMSO and create a serial dilution in the appropriate kinase assay buffer. The final DMSO concentration should not exceed 1%. Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer. Dilute the recombinant EGFR enzyme to the desired concentration.

  • Kinase Reaction: In a 96-well plate, add the diluted inhibitor or control. Add the kinase reaction master mix. Initiate the reaction by adding the diluted EGFR enzyme. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle-treated control and determine the IC50 value using appropriate software like GraphPad Prism.

Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of the inhibitors on cancer cells with specific EGFR mutations.

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.[13]

  • Cell Seeding: Seed a predetermined number of cells (e.g., 5,000 cells/well) in an opaque-walled 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the inhibitor in the complete growth medium. Treat the cells with the inhibitor or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

  • ATP Detection: Add the CellTiter-Glo® Reagent to each well to lyse the cells and generate a luminescent signal proportional to the ATP present.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Mouse Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the EGFR inhibitors.

Methodology: Athymic nude mice are commonly used for establishing tumor xenografts.[14]

  • Cell Preparation and Implantation: Culture EGFR-mutant NSCLC cells and harvest them. Resuspend the cells in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flanks of the mice.

  • Tumor Growth Monitoring: Regularly monitor the mice for tumor growth. Measure tumor dimensions with digital calipers every 2-3 days and calculate the tumor volume.

  • Drug Administration: Once the tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Prepare the dosing solution of the inhibitor in a suitable vehicle. Administer the drug to the treatment group via oral gavage or another appropriate route, while the control group receives the vehicle only.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to assess target engagement).

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups to evaluate the in vivo efficacy of the inhibitor.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binding P_EGFR EGFR (Phosphorylated) EGFR->P_EGFR Dimerization & Autophosphorylation GRB2 GRB2/SOS P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Inhibitor 3rd Gen Inhibitor Inhibitor->P_EGFR Inhibition (Covalent bond at Cys797)

Caption: EGFR Signaling Pathway and Mechanism of Third-Generation Inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell Viability Assay (Cellular IC50) Kinase_Assay->Cell_Assay Potency Confirmation Xenograft Establish Mouse Xenograft Model Cell_Assay->Xenograft Lead Candidate Selection Treatment Drug Administration Xenograft->Treatment Evaluation Tumor Growth Inhibition Assessment Treatment->Evaluation

Caption: Preclinical Evaluation Workflow for EGFR Inhibitors.

Conclusion

WZ4002 was a foundational preclinical third-generation EGFR inhibitor that demonstrated high potency and selectivity for T790M-mutant EGFR. While it did not advance into clinical development, the principles established with WZ4002 were crucial for the successful development of clinically approved agents like osimertinib. The comparative data highlights that while multiple third-generation inhibitors show efficacy against T790M, differences in their clinical profiles, including safety and efficacy, have led to the prominence of osimertinib in clinical practice. The detailed experimental protocols provide a framework for the continued evaluation and development of novel EGFR inhibitors to overcome resistance in NSCLC.

References

Comparative

Cross-Validation of WZ4002 Activity: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the activity of WZ4002, a third-generation epidermal growth factor receptor (EGFR) inhibitor. This document s...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the activity of WZ4002, a third-generation epidermal growth factor receptor (EGFR) inhibitor. This document summarizes key experimental data from multiple sources to facilitate a cross-laboratory validation of its efficacy, details common experimental protocols, and visualizes the underlying biological pathways and workflows.

WZ4002 is a potent and irreversible inhibitor of mutant EGFR, demonstrating significant activity against cancers harboring activating EGFR mutations, including the T790M resistance mutation. This guide collates and compares its inhibitory activity across various cell lines as reported in key publications and by commercial suppliers, offering a valuable resource for assessing its performance and designing further studies.

Quantitative Data Presentation: Cross-Laboratory Comparison of WZ4002 IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of WZ4002 against various EGFR genotypes in different cell lines, as reported by multiple sources. This comparative data serves as a cross-validation of its activity.

Table 1: WZ4002 IC50 Values in Engineered Ba/F3 Cell Lines

EGFR GenotypeIC50 (nM) - Source AIC50 (nM) - Source B
L858R22
L858R/T790M88
E746_A750 del33
E746_A750 del/T790M22

Source A: Zhou W, et al. (2009)[1]; Source B: MedChemExpress[2]

Table 2: WZ4002 IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineEGFR GenotypeIC50 (nM) - Source AIC50 (nM) - Source C
NCI-H1975L858R/T790M4747
PC-9E746_A750 delNot ReportedNot Reported
PC-9 GRE746_A750 del/T790MNot ReportedNot Reported
HCC827E746_A750 delNot ReportedNot Reported

Source A: Zhou W, et al. (2009)[1]; Source C: Sakuma Y, et al. (2012)[3]

Experimental Protocols

Consistent and well-defined experimental protocols are essential for the reproducibility and comparison of results across different laboratories. Below are detailed methodologies for key experiments used to evaluate the activity of WZ4002.

Cell Viability and Proliferation Assay (MTS/MTT Assay)

This assay is used to determine the cytotoxic and anti-proliferative effects of WZ4002 on cancer cell lines and to calculate the IC50 value for cell growth inhibition.

Objective: To determine the concentration of WZ4002 that inhibits cell viability by 50% (IC50).

Principle: Tetrazolium salts (MTS or MTT) are reduced by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., NCI-H1975, Ba/F3 expressing mutant EGFR)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • WZ4002 (stock solution in DMSO)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium. Incubate for 24 hours to allow cells to attach.

  • WZ4002 Treatment: Prepare serial dilutions of WZ4002 in complete growth medium. A typical concentration range to test is 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the WZ4002 dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest WZ4002 concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTS/MTT Addition: Add 20 µL of MTS reagent or 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: If using MTT, add 100 µL of solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the WZ4002 concentration and determine the IC50 value using a non-linear regression curve fit.[4]

Western Blot Analysis for EGFR Phosphorylation

This technique is used to confirm that WZ4002 is inhibiting the phosphorylation of EGFR and its downstream signaling proteins.

Objective: To assess the inhibitory effect of WZ4002 on EGFR phosphorylation.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size. Phospho-specific antibodies are used to detect the phosphorylated (activated) form of EGFR and its downstream targets.

Materials:

  • Cancer cell line of interest

  • WZ4002

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of WZ4002 for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

EGFR Signaling Pathway and WZ4002 Inhibition

This diagram illustrates the EGFR signaling cascade and the point of inhibition by WZ4002.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K WZ4002 WZ4002 WZ4002->EGFR Irreversible Inhibition RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation WZ4002_Validation_Workflow cluster_setup Experimental Setup cluster_assays Activity Assays cluster_analysis Data Analysis cluster_results Results Cell_Culture 1. Cell Line Culture (e.g., NCI-H1975) Cell_Seeding 4. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Western_Blot_Prep 4a. Cell Seeding & Treatment (6-well plates, 2-6 hours) Cell_Culture->Western_Blot_Prep WZ4002_Prep 2. WZ4002 Stock Preparation (DMSO) Serial_Dilution 3. Serial Dilution in Culture Medium WZ4002_Prep->Serial_Dilution Treatment 5. WZ4002 Treatment (72 hours) Serial_Dilution->Treatment Serial_Dilution->Western_Blot_Prep Cell_Seeding->Treatment MTS_Assay 6. Cell Viability Assay (MTS/MTT) Treatment->MTS_Assay IC50_Calc 7. IC50 Calculation (Dose-Response Curve) MTS_Assay->IC50_Calc Western_Blot 5a. Western Blot for p-EGFR, p-AKT, p-ERK Western_Blot_Prep->Western_Blot WB_Analysis 6a. Band Densitometry & Normalization Western_Blot->WB_Analysis Potency Potency (IC50) IC50_Calc->Potency Target_Inhibition Target Inhibition WB_Analysis->Target_Inhibition

References

Validation

WZ4002: A Comparative Guide to a Third-Generation EGFR Inhibitor in Preclinical Models

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, understanding the nuances of next-generation inhibitors is paramount. This guide provides a comprehensive comparis...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, understanding the nuances of next-generation inhibitors is paramount. This guide provides a comprehensive comparison of WZ4002, a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other EGFR inhibitors. The focus is on its efficacy in preclinical models, particularly those harboring the T790M resistance mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). While direct efficacy data in a broad panel of patient-derived xenografts (PDX) for WZ4002 is not extensively published, this guide synthesizes available data from cellular and murine models to offer a valuable comparative perspective.

Mechanism of Action: Selective and Irreversible Inhibition

WZ4002 is an anilinopyrimidine-based irreversible inhibitor of EGFR.[1][2] Its mechanism of action is distinguished by its high selectivity for mutant forms of EGFR, including the activating mutations (e.g., L858R, exon 19 deletions) and, crucially, the T790M "gatekeeper" resistance mutation.[1][3] WZ4002 forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[2] This irreversible binding leads to sustained inhibition of EGFR signaling pathways, including the PI3K/AKT and MAPK pathways, thereby suppressing tumor cell proliferation and survival.[3][4] A key advantage of WZ4002 is its significantly lower potency against wild-type (WT) EGFR, which is expected to translate to a wider therapeutic window and reduced toxicity compared to earlier-generation, less selective EGFR inhibitors.[1][3]

In Vitro Efficacy: Potency Against Resistant Mutations

WZ4002 has demonstrated potent, nanomolar-range inhibition of cell lines driven by EGFR T790M mutations. The following table summarizes its half-maximal inhibitory concentrations (IC50) from various studies, providing a direct comparison with other EGFR inhibitors where available.

Cell LineEGFR Mutation StatusWZ4002 IC50 (nM)Osimertinib (B560133) (AZD9291) IC50 (nM)Reference(s)
Ba/F3EGFR L858R/T790M8-[1][5]
Ba/F3EGFR del E746_A750/T790M6-[1][5]
PC9 GREGFR del E746_A750/T790M23-[1][5]
H1975EGFR L858R/T790M47<15[5]

In Vivo Efficacy in Murine Models: Evidence of Tumor Regression

Preclinical studies in genetically engineered mouse models of T790M-positive NSCLC have demonstrated the potent anti-tumor activity of WZ4002. In a two-week efficacy study using mouse models with either EGFR L858R/T790M or del E746_A750/T790M mutations, treatment with WZ4002 led to significant tumor regressions compared to vehicle-treated controls.[1] Histological analysis of the lungs post-treatment confirmed a substantial reduction in tumor nodules.[1]

While direct head-to-head in vivo comparisons in PDX models are limited in the public domain, the available data suggests that WZ4002's efficacy is comparable to other third-generation inhibitors like osimertinib in preclinical settings.

Signaling Pathway Inhibition

The following diagram illustrates the EGFR signaling pathway and the mechanism of inhibition by WZ4002.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cluster_pathways Downstream Signaling cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation WZ4002 WZ4002 WZ4002->EGFR Irreversibly Inhibits (Cys797)

EGFR signaling pathway and WZ4002 inhibition.

Experimental Protocols

The following provides a generalized experimental workflow for evaluating the efficacy of an EGFR inhibitor like WZ4002 in a patient-derived xenograft model.

Establishment of Patient-Derived Xenografts (PDX)
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with EGFR-mutant NSCLC, typically from surgical resection or biopsy.

  • Implantation: The tumor tissue is fragmented and surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). Once established, the tumors can be serially passaged into new cohorts of mice for expansion and subsequent efficacy studies.

Efficacy Study in PDX Models
  • Cohort Formation: Once PDX tumors reach a palpable size (e.g., 150-250 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: WZ4002 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.

  • Monitoring: Mice are monitored for body weight changes and any signs of toxicity throughout the study.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined endpoint size or after a specified duration. Tumors are then excised for further analysis, such as Western blotting to assess target engagement (e.g., phosphorylation of EGFR and downstream effectors) and immunohistochemistry.

Experimental_Workflow cluster_setup Model Establishment cluster_study Efficacy Evaluation cluster_analysis Data Analysis PatientTumor Patient Tumor Tissue (EGFR Mutant) Implantation Implant into Immunocompromised Mice PatientTumor->Implantation TumorGrowth Tumor Growth and Passaging (PDX Model) Implantation->TumorGrowth Randomization Randomize Mice into Treatment & Control Groups TumorGrowth->Randomization Treatment Administer WZ4002 (or Vehicle Control) Randomization->Treatment Monitoring Monitor Tumor Volume and Mouse Health Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint TumorExcision Excise Tumors Endpoint->TumorExcision DataAnalysis Analyze Data: - Tumor Growth Inhibition - Western Blot - Immunohistochemistry TumorExcision->DataAnalysis

References

Comparative

On-Target Activity of WZ4141: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the on-target activity of WZ4141, a third-generation epidermal growth factor receptor (EGFR) tyrosine kina...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target activity of WZ4141, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). WZ4141 is distinguished by its potent and selective inhibition of EGFR mutants that harbor the T790M resistance mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to objectively compare WZ4141's performance with other relevant EGFR inhibitors.

Data Presentation

The on-target activity of WZ4141 and its comparators is summarized in the following tables, presenting half-maximal inhibitory concentrations (IC50) from both biochemical and cellular assays.

Table 1: Biochemical IC50 Values of EGFR Inhibitors

CompoundEGFR L858R/T790M (nM)EGFR Del E746_A750/T790M (nM)EGFR WT (nM)
WZ4141 28>500
WZ4002 2.511320
Osimertinib 1125

Data compiled from various sources. Lower IC50 values indicate higher potency.

Table 2: Cellular IC50 Values of EGFR Inhibitors in NSCLC Cell Lines

CompoundH1975 (L858R/T790M) (nM)PC-9 (Del E746_A750) (nM)A549 (WT) (nM)
WZ4141 96>1000
WZ4002 472480
Osimertinib 1510185

Data compiled from various sources. Lower IC50 values indicate greater potency in inhibiting cell growth.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation : Prepare 2x kinase buffer (80mM Tris pH 7.5, 40mM MgCl₂, 0.2mg/ml BSA, 4mM MnCl₂, 100µM DTT). Prepare a solution of the EGFR mutant enzyme (e.g., L858R/T790M) in the kinase buffer. Prepare a solution of the substrate (e.g., poly(E,Y)₄) and ATP in the kinase buffer.

  • Inhibitor Preparation : Serially dilute the test compounds (WZ4141, comparators) in DMSO, followed by a final dilution in the kinase buffer.

  • Reaction Setup : In a 96-well plate, add 5 µL of the inhibitor solution to each well. Add 2 µL of the EGFR enzyme solution and incubate for 10 minutes at room temperature.

  • Initiation of Reaction : Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Culture : Culture human non-small cell lung cancer (NSCLC) cell lines (e.g., H1975, PC-9, A549) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding : Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds (WZ4141, comparators) or DMSO as a vehicle control.

  • Incubation : Incubate the cells for 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell growth inhibition for each compound concentration compared to the DMSO control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

EGFR Phosphorylation Assay (Western Blot)

This technique is used to detect the phosphorylation status of EGFR in cells upon inhibitor treatment.

  • Cell Treatment : Seed cells (e.g., H1975) in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Re-probe the membrane with an antibody for total EGFR and a loading control (e.g., β-actin) to normalize the results.

Mandatory Visualization

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds WZ4141 WZ4141 WZ4141->EGFR Inhibits (T790M Mutant)

Caption: EGFR signaling pathway and the inhibitory action of WZ4141.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling Kinase_Assay EGFR Kinase Assay (e.g., ADP-Glo) IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Data_Analysis Comparative Data Analysis IC50_Biochem->Data_Analysis Cell_Culture Culture NSCLC Cell Lines (H1975, PC-9, etc.) Proliferation_Assay Cell Proliferation Assay (MTT) Cell_Culture->Proliferation_Assay Phospho_Assay EGFR Phosphorylation Assay (Western Blot) Cell_Culture->Phospho_Assay IC50_Cellular Determine Cellular IC50 Proliferation_Assay->IC50_Cellular Phospho_Inhibition Confirm Inhibition of EGFR Phosphorylation Phospho_Assay->Phospho_Inhibition IC50_Cellular->Data_Analysis Phospho_Inhibition->Data_Analysis Kinome_Scan Kinome Scan (Binding Assay Panel) Off_Target Identify Off-Target Kinases Kinome_Scan->Off_Target Off_Target->Data_Analysis WZ4141 WZ4141 WZ4141->Kinase_Assay WZ4141->Cell_Culture WZ4141->Kinome_Scan

Caption: Workflow for evaluating the on-target activity of WZ4141.

Validation

Head-to-Head Comparison: WZ4141 and Afatinib in Preclinical Research

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the evolution of epidermal growth factor receptor (EGFR...

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the evolution of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has been marked by a drive for increased potency against resistance mutations while minimizing off-target effects. This guide provides a detailed head-to-head comparison of WZ4141, a representative third-generation mutant-selective EGFR inhibitor, and afatinib (B358), a second-generation pan-ErbB inhibitor. This analysis is based on available preclinical data to inform researchers and drug development professionals on their distinct mechanisms, target profiles, and efficacy.

For the purpose of this guide, and due to the limited specific public data on "WZ4141", we will be utilizing data for the closely related and well-characterized compound WZ4002 , a potent, irreversible, and mutant-selective EGFR inhibitor that exemplifies the characteristics of this class of third-generation inhibitors.

Mechanism of Action and Target Specificity

Afatinib is a second-generation, irreversible pan-ErbB family blocker, meaning it covalently binds to and inhibits not only EGFR (ErbB1) but also other members of the ErbB family, including HER2 (ErbB2) and HER4 (ErbB4). This broad-spectrum activity can be advantageous in certain contexts but may also contribute to off-target toxicities, such as skin rash and diarrhea, due to the inhibition of wild-type (WT) EGFR in healthy tissues.

In contrast, WZ4002 was designed as a third-generation, mutant-selective EGFR inhibitor. Its primary characteristic is its high potency against EGFR harboring activating mutations (like L858R or exon 19 deletions) and the key resistance mutation T790M, while demonstrating significantly lower activity against wild-type EGFR. This selectivity profile is intended to maintain anti-tumor efficacy while reducing the dose-limiting toxicities associated with the inhibition of WT EGFR.

In Vitro Potency: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for WZ4002 and afatinib against various EGFR genotypes in cellular assays.

EGFR GenotypeWZ4002 IC50 (nM)Afatinib IC50 (nM)Cell Line (WZ4002)Cell Line (Afatinib)
Wild-Type (WT) ~100-fold less potent than against mutants31HN11Ba/F3
L858R (Activating) 2[1]0.3-H3255
delE746_A750 (Activating) 3[1]0.8-PC-9
L858R/T790M (Resistant) 8[1]57H1975H1975
delE746_A750/T790M (Resistant) 2[1]165PC9 GRPC-9ER

Note: IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions. The cell lines indicated are examples from the cited literature.

The data clearly illustrates the differential selectivity of the two inhibitors. WZ4002 demonstrates remarkable potency against both activating and T790M resistance mutations, with IC50 values in the low nanomolar range.[1] Crucially, it is significantly less potent against wild-type EGFR.[2] Afatinib is also highly potent against activating mutations, even more so than WZ4002 in some cases.[3] However, its potency against the T790M resistance mutation is considerably lower than that of WZ4002, and it retains potent activity against wild-type EGFR, which is consistent with its known side-effect profile.[3]

Signaling Pathway Inhibition

Both WZ4002 and afatinib exert their anti-cancer effects by inhibiting the downstream signaling pathways activated by EGFR. Upon binding to the EGFR kinase domain, they block autophosphorylation and the subsequent activation of key pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation WZ4141 WZ4141 (Mutant-Selective) WZ4141->EGFR Inhibits (Mutant EGFR) Afatinib Afatinib (Pan-ErbB) Afatinib->EGFR Inhibits (EGFR, HER2, HER4)

Caption: Simplified EGFR signaling pathway and points of inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate and compare EGFR inhibitors like WZ4141 and afatinib.

Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)

This assay directly measures the enzymatic activity of purified EGFR kinase and its inhibition by test compounds.

Objective: To determine the in vitro IC50 of WZ4141 and afatinib against purified wild-type and mutant EGFR kinase domains.

Materials:

  • Purified recombinant EGFR (WT and mutants)

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • Test compounds (WZ4141, afatinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the EGFR enzyme and substrate solution.

  • Add the diluted test compounds or vehicle (DMSO) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines with different EGFR mutation statuses.

Objective: To determine the cellular IC50 of WZ4141 and afatinib in NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., PC-9, H1975, A431)

  • Complete growth medium

  • Test compounds (WZ4141, afatinib) dissolved in DMSO

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Spectrophotometer or luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or vehicle (DMSO).

  • Incubate for a specified period (e.g., 72 hours).

  • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidic isopropanol) and measure absorbance at 570 nm.

  • For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure luminescence.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Biochemical Biochemical Kinase Assay DataAnalysis Data Analysis (IC50, Efficacy) Biochemical->DataAnalysis CellViability Cell Viability Assay (MTT/CTG) CellViability->DataAnalysis WesternBlot Western Blot (pEGFR) WesternBlot->DataAnalysis Xenograft Mouse Xenograft Model Xenograft->DataAnalysis Start Start Inhibitors WZ4141 & Afatinib Start->Inhibitors Inhibitors->Biochemical Inhibitors->CellViability Inhibitors->WesternBlot Inhibitors->Xenograft Conclusion Conclusion DataAnalysis->Conclusion

Caption: General experimental workflow for comparing EGFR inhibitors.
Western Blot for EGFR Phosphorylation

This technique is used to assess the inhibition of EGFR phosphorylation in treated cells, confirming the on-target activity of the inhibitors.

Objective: To visualize the dose-dependent inhibition of EGFR phosphorylation by WZ4141 and afatinib.

Materials:

  • NSCLC cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-pEGFR, anti-total EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture and treat cells with various concentrations of the inhibitors for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Quantify the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phosphorylated EGFR (pEGFR) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

In Vivo Efficacy

Resistance Mechanisms

A critical aspect of TKI therapy is the emergence of resistance. For afatinib, the most common on-target resistance mechanism is the acquisition of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. Other mechanisms include MET amplification and transformation to small cell lung cancer. WZ4141 (and other third-generation inhibitors) were specifically designed to overcome the T790M mutation. However, resistance to third-generation inhibitors can also develop, most notably through the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of these irreversible inhibitors.

Conclusion

The head-to-head comparison of WZ4141 (represented by WZ4002) and afatinib highlights a key evolutionary step in the development of EGFR TKIs. Afatinib, as a second-generation inhibitor, offers potent, broad-spectrum inhibition of the ErbB family, which can be effective in treatment-naïve patients with activating EGFR mutations. However, its efficacy is limited by the development of T790M-mediated resistance and its activity against wild-type EGFR contributes to its toxicity profile.

WZ4141/WZ4002 represents a more targeted approach, with a high degree of selectivity for mutant EGFR, including the T790M resistance mutation, while sparing wild-type EGFR. This profile suggests the potential for improved efficacy in patients who have developed resistance to earlier-generation TKIs, with a potentially more favorable safety profile.

For researchers and drug development professionals, the choice between a pan-ErbB inhibitor and a mutant-selective inhibitor will depend on the specific research question, the target patient population, and the desired therapeutic window. The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of these and other novel EGFR inhibitors.

References

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for WZ4141: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals handling the potent protein kinase inhibitor WZ4141, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibil...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling the potent protein kinase inhibitor WZ4141, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of WZ4141, grounded in established safety protocols for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle WZ4141 with appropriate personal protective equipment (PPE). The specific PPE required may vary based on the institutional chemical hygiene plan and the nature of the experimental procedures. However, as a general guideline, the following should be worn:

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

Work with WZ4141 should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of WZ4141, as with any hazardous chemical waste, must adhere to federal, state, and local regulations. The following protocol outlines a general procedure for its safe disposal:

  • Waste Collection:

    • All waste materials contaminated with WZ4141, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and grossly contaminated PPE, should be collected in a designated hazardous waste container.

    • The container must be made of a material compatible with WZ4141 and any solvents used. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • The container must be in good condition, with a secure, leak-proof lid.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name, "WZ4141".

    • Include the CAS number (1222776-76-2) for precise identification.

    • List all other components of the waste mixture, including solvents and their approximate concentrations.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and incompatible chemicals.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Disposal Request:

    • Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of WZ4141 down the drain or in the regular trash.

Decontamination of Working Surfaces and Equipment

Chemical and Physical Properties of WZ4141

A summary of the key chemical and physical properties of WZ4141 is provided in the table below. This information is essential for understanding its behavior and potential hazards.

PropertyValue
CAS Number 1222776-76-2
Molecular Formula C₁₆H₁₃N₃O₂
Molecular Weight 279.29 g/mol
Appearance Solid
Storage Temperature 2-8°C

WZ4141 Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of WZ4141.

WZ4141_Disposal_Workflow WZ4141 Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Ventilated Area (Chemical Fume Hood) CollectWaste Collect all WZ4141-contaminated waste in a designated container FumeHood->CollectWaste LabelContainer Label container with 'Hazardous Waste', 'WZ4141', CAS number, and contents CollectWaste->LabelContainer StoreWaste Store sealed container in a designated satellite accumulation area LabelContainer->StoreWaste SecondaryContainment Ensure secondary containment is in place ContactEHS Contact Environmental Health & Safety (EHS) for waste pickup SecondaryContainment->ContactEHS NoDrain Do NOT dispose down the drain or in regular trash

Caption: Logical workflow for the proper disposal of WZ4141.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of WZ4141, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed instructions.

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